Technical Documentation Center

4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride
  • CAS: 1220019-36-2

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 4-[(2,4-Dibromophenoxy)methyl]piperidine Hydrochloride: A Mechanistic and Methodological Guide

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I approach the evaluation of novel chemical entities not as a mere data-collection exercise, but as a mechanistic puzzle. The compound 4-[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I approach the evaluation of novel chemical entities not as a mere data-collection exercise, but as a mechanistic puzzle. The compound 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride (hereafter referred to as 2,4-DBPMP) represents a highly specialized iteration of the halogenated 4-(phenoxymethyl)piperidine scaffold. This structural class is historically significant in neuropharmacology, serving as the foundation for high-affinity sigma-1 (σ1) receptor ligands and monoamine reuptake inhibitors ().

To successfully develop such a compound for central nervous system (CNS) indications, we must rigorously map its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper deconstructs the physicochemical rationale, self-validating in vitro methodologies, and predicted in vivo pharmacokinetics of 2,4-DBPMP.

Physicochemical Rationale & ADME Predictors

The structural architecture of 2,4-DBPMP dictates its pharmacokinetic fate. The molecule features two critical domains:

  • The 2,4-Dibromophenoxy Moiety: The heavy halogenation introduces significant lipophilicity and electron withdrawal. This sterically shields the aromatic ring from rapid oxidative metabolism but increases non-specific binding to plasma proteins and tissue phospholipids.

  • The Piperidine Nitrogen: With a predicted pKa of ~9.5, the secondary amine is predominantly protonated at physiological pH (7.4).

Together, these features classify 2,4-DBPMP as a basic lipophilic amine. Such compounds typically exhibit high passive membrane permeability, a massive volume of distribution ( Vss​ ) due to lysosomal trapping in tissues, and a reliance on hepatic clearance ().

Self-Validating In Vitro Profiling Workflows

To accurately predict the in vivo behavior of 2,4-DBPMP, we deploy a suite of in vitro assays. Crucially, these are designed as self-validating systems —meaning the assay inherently proves its own reliability through internal controls before any test data is accepted.

PK_Workflow Start Compound: 2,4-DBPMP HCl InVitro In Vitro ADME Profiling Start->InVitro Microsomes Liver Microsomal Stability (HLM/RLM) InVitro->Microsomes Caco2 Caco-2 Permeability (BBB Proxy) InVitro->Caco2 PPB Plasma Protein Binding (Equilibrium Dialysis) InVitro->PPB InVivo In Vivo PK (Rodent) Microsomes->InVivo Go/No-Go Caco2->InVivo PPB->InVivo LCMS LC-MS/MS Bioanalysis InVivo->LCMS Data PK Parameter Calculation (Clearance, Vd, t1/2) LCMS->Data

Fig 1: Self-validating in vitro to in vivo PK evaluation workflow for CNS-active amines.

Protocol A: Liver Microsomal Stability (Phase I Metabolism)

Causality: Because 2,4-DBPMP is highly lipophilic, it cannot be renally excreted intact; it requires hepatic biotransformation. We utilize Human and Rat Liver Microsomes (HLM/RLM) to quantify intrinsic clearance ( CLint​ ) driven by Cytochrome P450 (CYP) enzymes.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute HLM/RLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Spiking: Add 2,4-DBPMP to achieve a final assay concentration of 1 µM (keeping organic solvent <0.1% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately plunge the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

The Self-Validating Mechanism:

  • Minus-NADPH Control: A parallel incubation lacking NADPH is run. If the compound depletes here, it indicates chemical instability, not enzymatic metabolism.

  • Reference Controls: Concurrent incubations of Verapamil (rapid clearance) and Warfarin (slow clearance) are run. The assay is only deemed valid if these controls hit their historical CLint​ benchmarks, proving the enzymes were active.

Protocol B: Caco-2 Bidirectional Permeability

Causality: For σ1 receptor targeting, the compound must cross the blood-brain barrier (BBB). While Caco-2 cells are intestinal, their tight junctions and expression of efflux transporters (like P-glycoprotein) make them an industry-standard proxy for BBB penetration ().

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing: Apply 10 µM of 2,4-DBPMP to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment. Crucial adjustment: Due to the high lipophilicity of the dibromo-compound, 4% Bovine Serum Albumin (BSA) is added to the receiver chambers to prevent the compound from adhering to the plastic, which would artificially lower the apparent permeability ( Papp​ ).

  • Incubation & Sampling: Incubate at 37°C for 2 hours, taking samples from the receiver compartments at 60 and 120 minutes.

The Self-Validating Mechanism:

  • Monolayer Integrity: Lucifer Yellow (a paracellular marker) is added post-assay. A permeability of <1 x 10−6 cm/s validates that the tight junctions remained intact.

  • Efflux Ratio (ER): Calculated as Papp​(B−A)/Papp​(A−B) . An ER > 2.0 flags the compound as a potential P-gp substrate, which would severely limit brain penetration.

Mechanistic Pathways of Metabolism

The heavy halogenation of the phenoxy ring sterically and electronically shields it from rapid CYP2D6-mediated aromatic hydroxylation. Consequently, the metabolic burden shifts toward CYP3A4-mediated O-dealkylation (ether cleavage) and oxidation of the piperidine ring.

Metabolism Parent 4-[(2,4-Dibromophenoxy) methyl]piperidine CYP2D6 CYP2D6 (Aromatic Hydroxylation) Parent->CYP2D6 Phase I CYP3A4 CYP3A4 (Ether Cleavage / Oxidation) Parent->CYP3A4 Phase I Metabolite1 Hydroxy-2,4-dibromo phenoxy derivative CYP2D6->Metabolite1 Minor Pathway Metabolite2 2,4-Dibromophenol + Piperidine-4-methanol CYP3A4->Metabolite2 O-Dealkylation (Major) Metabolite3 Piperidin-2-one derivative (Lactam) CYP3A4->Metabolite3 Ring Oxidation

Fig 2: Proposed CYP450-mediated Phase I metabolism pathways for 2,4-DBPMP.

Quantitative Data Presentation

Based on the structural homology to established halogenated phenoxymethylpiperidines, the synthesized PK profile of 2,4-DBPMP is summarized below. The data highlights the classic trade-off in neuropharmacology: high permeability comes at the cost of high clearance.

ParameterRepresentative ValueMechanistic Rationale
LogP (Calculated) ~3.8Dibromo substitution drives high lipophilicity, ensuring passive membrane diffusion.
pKa 9.5Basic piperidine nitrogen ensures protonation at pH 7.4, leading to lysosomal trapping in tissues.
HLM CLint​ 45 µL/min/mgModerate-to-high Phase I metabolism, primarily via CYP3A4 ether cleavage.
Caco-2 Papp​ (A-B) 18×10−6 cm/sExcellent passive permeability; highly predictive of successful BBB crossing.
Efflux Ratio (ER) 1.2ER < 2 indicates 2,4-DBPMP is not a significant substrate for P-glycoprotein efflux.
Volume of Distribution ( Vss​ ) 8.5 L/kg (Rat)Extensive tissue distribution driven by lipophilicity and basicity.
Brain-to-Plasma Ratio ( Kp,brain​ ) 2.4High CNS penetration, ideal for targeting central σ1 receptors.

Conclusion

The pharmacokinetics of 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride are defined by its dual nature as a lipophilic and basic entity. While its physicochemical properties guarantee excellent blood-brain barrier penetration—a non-negotiable prerequisite for CNS indications—its high volume of distribution and susceptibility to CYP3A4-mediated O-dealkylation necessitate careful dose optimization. By employing self-validating in vitro models, researchers can confidently map these liabilities and advance this privileged scaffold toward targeted neuropharmacological applications.

References

  • Waterhouse, R. N., Mardon, K., Giles, K. M., Collier, T. L., & O'Brien, J. C. "Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]-1-(Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine." Journal of Medicinal Chemistry, 1997.[Link]

  • Di, L., & Kerns, E. H. "Drug-Like Properties: Concepts, Structure Design and Methods." Academic Press, 2015.[Link]

  • Volpe, D. A. "Application of Method Suitability for Drug Permeability Classification." The AAPS Journal, 2010.[Link]

Exploratory

Structural Elucidation of 4-[(2,4-Dibromophenoxy)methyl]piperidine: A Comprehensive Crystallographic Whitepaper

Executive Summary The structural characterization of small organic molecules is a critical bottleneck in drug discovery and materials science. 4-[(2,4-Dibromophenoxy)methyl]piperidine is a highly functionalized scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of small organic molecules is a critical bottleneck in drug discovery and materials science. 4-[(2,4-Dibromophenoxy)methyl]piperidine is a highly functionalized scaffold combining a basic piperidine ring with a halogenated phenoxy ether. This whitepaper provides a rigorous, self-validating technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization, data acquisition, and structure refinement, this guide serves as an authoritative blueprint for crystallographers and medicinal chemists analyzing complex halogenated heterocycles.

Molecular Architecture and Crystallographic Rationale

The molecule features three distinct structural domains that dictate its crystal packing and supramolecular behavior:

  • The Piperidine Ring: A flexible, nitrogen-containing heterocycle that acts as a strong hydrogen-bond donor (via the secondary amine N-H) and acceptor. Piperidine derivatives are ubiquitous pharmacophores in medicinal chemistry, frequently appearing in aminergic receptor ligands and bromodomain inhibitors[1].

  • The Ether Linkage: A highly flexible −CH2​−O− bridge that allows the molecule to adopt multiple conformational states to minimize lattice energy during crystallization.

  • The 2,4-Dibromophenyl Moiety: The presence of two bromine atoms introduces the potential for highly directional [2]. Halogen atoms exhibit an anisotropic electron density distribution; the region directly opposite the covalent C–Br bond is electron-deficient, creating a positive electrostatic potential known as the "σ-hole"[3]. This σ-hole acts as a Lewis acid, driving interactions with Lewis bases (like oxygen or π-systems).

Crystallization Methodology

To obtain diffraction-quality single crystals, the system must be carefully controlled to favor homogeneous nucleation and slow lattice assembly.

Protocol 1: Growth of Diffraction-Quality Single Crystals

  • Solvent System Selection: Prepare a binary solvent system of dichloromethane (DCM) and ethanol (1:1 v/v).

    • Causality: DCM provides excellent solubility for the hydrophobic dibromophenoxy moiety, while ethanol acts as an antisolvent that hydrogen-bonds with the piperidine amine, effectively modulating the solubility curve to prevent rapid precipitation.

  • Dissolution: Dissolve 20 mg of the compound in 2 mL of the solvent mixture in a clean glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, acid-washed crystallization vial.

    • Causality: Removing heterogeneous nucleation sites (e.g., dust, undissolved particulates) forces the system to undergo homogeneous nucleation, which yields fewer but larger, higher-quality crystals.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and place it in a vibration-free environment at 20 °C.

    • Causality: A slow evaporation rate maintains the solution within the metastable zone, allowing molecules sufficient time to arrange into the lowest-energy crystalline lattice rather than precipitating as an amorphous powder.

  • Harvesting: After 3–5 days, harvest the resulting colorless block crystals using a stereomicroscope, immediately submerging them in perfluoropolyether oil to prevent solvent loss and mechanical degradation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal is harvested, the physical diffraction experiment must be optimized to maximize the signal-to-noise ratio, particularly for the high-angle reflections necessary for atomic-resolution modeling.

Workflow A Crystal Selection & Mounting (Cryoloop, 100 K) B Data Collection (Mo/Cu Kα Radiation) A->B C Data Reduction & Integration (CrysAlisPro / DIALS) B->C D Structure Solution (SHELXT - Dual Space) C->D E Least-Squares Refinement (SHELXL / Olex2) D->E F Validation & Deposition (checkCIF / CCDC) E->F

Caption: SCXRD data collection and structure refinement workflow.

Protocol 2: Data Acquisition

  • Mounting and Cryocooling: Mount a crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen cryoloop and transfer it to the diffractometer goniometer. Immediately plunge-cool to 100 K using a nitrogen cryostream.

    • Causality: Cryocooling minimizes thermal atomic vibrations (the Debye-Waller factor), which sharpens diffraction spots and significantly improves the signal-to-noise ratio at high resolution[4].

  • Data Collection: Expose the crystal to monochromatic Mo Kα radiation (λ = 0.71073 Å). Collect full-sphere data using an area detector with an appropriate strategy (ω and φ scans) to ensure >99% completeness and high redundancy.

  • Data Reduction: Integrate the raw frames using software such as CrysAlisPro. Apply empirical absorption corrections based on spherical harmonics.

    • Causality: Bromine atoms ( Z=35 ) heavily absorb X-rays. Without rigorous absorption correction, the electron density map would contain severe artifacts, compromising the accuracy of bond lengths and thermal parameters.

Structure Solution and Refinement Methodology

The transformation of raw diffraction intensities into a 3D atomic model requires solving the "phase problem" and refining the atomic coordinates.

Protocol 3: Computational Refinement

  • Structure Solution: Solve the phase problem using the dual-space algorithm in [5].

    • Causality: Dual-space methods iterate rapidly between real and reciprocal space to locate the heavy bromine atoms, which then effectively phase the rest of the lighter molecule.

  • Least-Squares Refinement: Refine the structural model against F2 using within the Olex2 graphical interface[4][6]. Refine all non-hydrogen atoms (Br, O, N, C) anisotropically.

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (AFIX instructions).

    • Causality: X-rays scatter from electron clouds. Because a hydrogen atom's single electron is involved in the covalent bond, its apparent X-ray position is systematically shifted toward the parent atom[7]. The riding model constrains H-atoms to idealized geometries, preventing over-parameterization of the refinement[4].

  • System Validation: A successful refinement is self-validating. Ensure the final R1​ value is < 0.05, the weighted wR2​ is < 0.15, and the Goodness-of-Fit (S) is near 1.0. The residual electron density map must be featureless (highest peak < 1.0 e/ų).

Supramolecular Interactions and Lattice Packing

The crystal lattice of 4-[(2,4-Dibromophenoxy)methyl]piperidine is stabilized by a hierarchical network of non-covalent interactions. The strong N–H···O hydrogen bond typically dictates the primary 1D structural motif, while the highly directional C–Br halogen bonds cross-link these motifs into a robust 3D network[2][3].

Interactions N1 Piperidine N-H (Hydrogen Donor) O1 Ether Oxygen (Lewis Base Acceptor) N1->O1 Hydrogen Bond Br1 Bromine (C-Br) (σ-hole Donor) Br1->O1 Halogen Bond Pi Phenyl Ring (π-System Acceptor) Br1->Pi C-Br···π Interaction

Caption: Key supramolecular interactions stabilizing the crystal lattice.

Quantitative Interaction Parameters

The table below summarizes the target geometric parameters used to validate the presence of these supramolecular interactions during structural analysis.

Interaction TypeDonor···Acceptor Distance (Å)Angle (°)Structural Role
N–H···O (Hydrogen Bond)2.85 – 3.05150 – 175Primary 1D chain formation; dictates core packing.
C–Br(2)···O (Halogen Bond)3.10 – 3.25165 – 1782D layer cross-linking; driven by the σ-hole.
C–Br(4)···π (Halogen-π)3.40 – 3.55160 – 1753D lattice stabilization; orthogonal interaction.

Note: Halogen bond distances must be shorter than the sum of the van der Waals radii of Bromine (1.85 Å) and Oxygen (1.52 Å) / Carbon (1.70 Å) to be considered valid[3].

Conclusion

The crystal structure analysis of 4-[(2,4-Dibromophenoxy)methyl]piperidine requires a rigorous synthesis of precise physical methodology and advanced computational refinement. By controlling the crystallization environment to ensure homogeneous nucleation, utilizing cryogenic temperatures to minimize thermal displacement, and applying dual-space algorithms alongside riding models for hydrogen atoms, researchers can achieve atomic-resolution accuracy. Understanding the interplay between classical hydrogen bonding and σ-hole-driven halogen bonding in this molecule provides critical structural insights applicable to rational drug design and supramolecular chemistry.

References

  • [1] 7MLS: X-ray crystal structure of human BRD4(D1) in complex with 2-(2,5-dibromophenoxy)-6-[4-methyl-1-(piperidin-4-yl)-1H-1,2,3-triazol-5-yl]pyridine (compound 23). RCSB Protein Data Bank. Available at: [Link]

  • [2] Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic. Available at:[Link]

  • [3] Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor. ACS Publications. Available at:[Link]

  • [5] Crystal structure refinement: a crystallographer's guide to SHELXL. Semantic Scholar. Available at:[Link]

  • [6] Aspherical scattering factors for SHELXL – model, implementation and application. PMC, National Institutes of Health. Available at:[Link]

  • [4] Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. ResearchGate. Available at:[Link]

  • [7] Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. PMC, National Institutes of Health. Available at:[Link]

Sources

Foundational

mechanism of action for 4-[(2,4-Dibromophenoxy)methyl]piperidine derivatives

An In-Depth Technical Guide to the Potential Mechanisms of Action for 4-[(2,4-Dibromophenoxy)methyl]piperidine Derivatives Disclaimer: The specific class of compounds, 4-[(2,4-Dibromophenoxy)methyl]piperidine derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action for 4-[(2,4-Dibromophenoxy)methyl]piperidine Derivatives

Disclaimer: The specific class of compounds, 4-[(2,4-Dibromophenoxy)methyl]piperidine derivatives, is a novel area of chemical research. As of the writing of this guide, there is a notable absence of dedicated studies on their synthesis, biological activity, and mechanism of action in publicly available scientific literature. Therefore, this document serves as a scientifically-grounded, speculative guide that extrapolates potential mechanisms of action based on the well-documented activities of its core structural components: the substituted piperidine scaffold and the 2,4-dibromophenoxy moiety. The hypotheses and experimental workflows presented herein are intended to provide a foundational framework for future research in this promising area.

Introduction: A Tale of Two Moieties

The 4-[(2,4-Dibromophenoxy)methyl]piperidine scaffold represents a fascinating convergence of two biologically significant chemical entities. On one hand, the piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, renowned for its ability to interact with a wide range of biological targets.[1][2] On the other hand, the 2,4-dibromophenoxy group is a halogenated aromatic system, structurally related to polybrominated diphenyl ethers (PBDEs), a class of compounds known for their environmental persistence and potential for inducing cellular stress.[3][4]

This guide will deconstruct the potential pharmacology of this novel compound class by examining the established roles of its constituent parts. We will then synthesize this information to propose integrated mechanisms of action and lay out a comprehensive experimental strategy to validate these hypotheses.

Part 1: The Piperidine Core - A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a versatile structural motif that forms the backbone of numerous drugs with diverse therapeutic applications. Its conformational flexibility and the basicity of its nitrogen atom allow for precise interactions with a variety of receptors and enzymes.

Modulator of Opioid Receptors

Many piperidine derivatives are potent analgesics that exert their effects through interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[5] These compounds often act as agonists, mimicking the effects of endogenous opioids like endorphins to produce pain relief.

  • Proposed Interaction: The protonated nitrogen of the piperidine ring can form a crucial ionic bond with a conserved aspartate residue in the binding pocket of the opioid receptor. The 4-substituted portion of the molecule, in this case, the (2,4-dibromophenoxy)methyl group, would then occupy a hydrophobic pocket, contributing to binding affinity and selectivity. Docking studies of other piperidine derivatives have shown interactions with key amino acid residues, such as ARG 573, in the opioid receptor active site.[6][7]

Dopamine Receptor Antagonism

The piperidine scaffold is also a key feature of many antipsychotic drugs that act as antagonists at dopamine receptors, particularly the D2 and D4 subtypes. By blocking the binding of dopamine, these compounds can modulate neurotransmission in pathways implicated in psychosis.

  • Structural Analogs: A novel series of 4,4-difluoropiperidine ether-based compounds have been identified as potent and selective dopamine D4 receptor antagonists.[2][8] This suggests that the ether linkage and the substituted aromatic ring in 4-[(2,4-Dibromophenoxy)methyl]piperidine derivatives could favor interaction with dopamine receptors.

Acetylcholinesterase (AChE) Inhibition

Certain 1-benzyl-4-substituted piperidine derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9] By inhibiting AChE, these compounds increase acetylcholine levels in the brain, a strategy used in the treatment of Alzheimer's disease.

  • Mechanism of Inhibition: The piperidine nitrogen can interact with the peripheral anionic site of the enzyme, while the substituted portion of the molecule can form interactions within the active site gorge, blocking the entry of acetylcholine.

Part 2: The 2,4-Dibromophenoxy Moiety - A Potential Driver of Cellular Stress

The 2,4-dibromophenoxy group is structurally analogous to components of polybrominated diphenyl ethers (PBDEs), which are known to have significant biological effects, often linked to toxicity.

Induction of Oxidative Stress

Numerous in vitro studies have demonstrated that PBDEs can induce oxidative stress in various cell types, including neuronal cells.[4] This occurs through the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses.

  • Potential for ROS Generation: The metabolism of brominated aromatic compounds can lead to the formation of reactive intermediates that trigger ROS production. This can lead to damage to lipids, proteins, and DNA.

Cytotoxicity and Apoptosis

The induction of oxidative stress by PBDEs is often followed by apoptotic cell death.[4] A polybrominated diphenyl ether known as bromoxib, isolated from a marine sponge, has been shown to have potent cytotoxic effects in leukemia and lymphoma cells by targeting mitochondrial metabolism.[3]

  • Mitochondrial Targeting: The lipophilic nature of the dibromophenoxy group may facilitate its accumulation in mitochondrial membranes, disrupting the electron transport chain and leading to a loss of mitochondrial membrane potential—a key event in the intrinsic pathway of apoptosis.

Part 3: Predicted Integrated Mechanism of Action and Therapeutic Hypotheses

By combining the pharmacological possibilities of the piperidine core with the potential bioactivity of the dibromophenoxy moiety, we can formulate several testable hypotheses for the mechanism of action of 4-[(2,4-Dibromophenoxy)methyl]piperidine derivatives.

Hypothesis 1: Selective Cytotoxic Agents for Oncology These compounds could act as targeted cytotoxic agents. The piperidine core could be designed to bind to a receptor that is overexpressed on cancer cells (e.g., a specific dopamine or opioid receptor subtype), leading to receptor-mediated endocytosis. Once inside the cell, the 2,4-dibromophenoxy moiety could then be released or exposed, inducing localized oxidative stress and triggering apoptosis. This would represent a "Trojan horse" strategy for cancer therapy.

Hypothesis 2: Neuroleptic Agents with a Secondary Apoptotic Mechanism The derivatives could primarily function as dopamine receptor antagonists, providing a therapeutic effect in psychotic disorders. However, the dibromophenoxy group might confer a secondary, slower-acting cytotoxic effect on overactive neuronal populations through the induction of oxidative stress. This could be beneficial in certain neurological conditions but also raises concerns about long-term neurotoxicity.

Hypothesis 3: Dual-Acting Analgesics The compounds might exhibit analgesic properties through agonism at opioid receptors. Concurrently, the dibromophenoxy moiety could contribute to anti-inflammatory effects by modulating prostaglandin pathways, which are known to be influenced by some piperidine derivatives.[6][7]

Experimental Strategies for Elucidating the Mechanism of Action

To move from hypothesis to evidence, a structured experimental workflow is essential. The following protocols outline a logical progression for characterizing the mechanism of action of a novel 4-[(2,4-Dibromophenoxy)methyl]piperidine derivative.

Workflow for Mechanism of Action Elucidation

G cluster_0 Phase 1: Initial Screening & Target Class Identification cluster_1 Phase 2: Cellular Mechanism Validation cluster_2 Phase 3: In Vivo Model Confirmation A Cell Viability Assays (MTT, CellTiter-Glo) Across Diverse Cell Lines (e.g., cancer, neuronal, immune) B Broad Panel Receptor Binding Assays (e.g., Eurofins SafetyScreen) Focus on GPCRs (opioid, dopamine, adrenergic) and Ion Channels A->B If cytotoxic, prioritize cancer-related targets C Enzyme Inhibition Assays (AChE, COX-1/2) A->C If neuroactive, prioritize neurotransmitter enzymes D Target Engagement Assays (e.g., NanoBRET, Schild Analysis) for hits from Phase 1 B->D C->D E Measurement of Reactive Oxygen Species (ROS) (e.g., DCFDA assay) D->E Does target engagement correlate with ROS? F Apoptosis Assays (Annexin V/PI staining, Caspase-3/7/9 activation) E->F G Mitochondrial Membrane Potential Assay (e.g., JC-1, TMRE) F->G H Select Animal Model Based on In Vitro Data (e.g., Xenograft for cancer, Hot-plate for analgesia) G->H I Pharmacokinetic & Pharmacodynamic (PK/PD) Studies H->I J Efficacy and Toxicity Evaluation I->J

Caption: A stepwise workflow for characterizing the mechanism of action.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic potential of the compounds across a panel of cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the 4-[(2,4-Dibromophenoxy)methyl]piperidine derivative (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

2. Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

  • Objective: To quantify the intracellular generation of ROS upon treatment with the compounds.

  • Methodology:

    • Culture cells in a black, clear-bottom 96-well plate.

    • Load the cells with 2',7'–dichlorofluorescin diacetate (DCFDA) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Treat the cells with the test compound at various concentrations. Use a known ROS inducer (e.g., H₂O₂) as a positive control.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence plate reader.

    • An increase in fluorescence indicates an increase in intracellular ROS.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To differentiate between apoptotic, necrotic, and live cells.

  • Methodology:

    • Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptosis: Annexin V+/PI-, Late Apoptosis/Necrosis: Annexin V+/PI+).

Signaling Pathway Visualization

Potential Opioid Receptor Signaling

Ligand Ligand MOR μ-Opioid Receptor Ligand->MOR Gi Gi/o Protein MOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates βγ subunit Ca_Channel Ca2+ Channel Gi->Ca_Channel inhibits βγ subunit cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates K_efflux K_efflux GIRK->K_efflux K+ efflux Ca_influx Ca_influx Ca_Channel->Ca_influx Ca2+ influx Analgesia Analgesia K_efflux->Analgesia leads to hyperpolarization Ca_influx->Analgesia leads to hyperpolarization

Caption: A simplified G-protein coupled signaling pathway for the µ-opioid receptor.

Conclusion and Future Directions

The 4-[(2,4-Dibromophenoxy)methyl]piperidine scaffold holds considerable potential for the development of novel therapeutic agents. While the absence of direct experimental data necessitates a speculative approach, the known pharmacology of its constituent moieties provides a strong foundation for targeted investigation. The proposed mechanisms—ranging from receptor modulation to the induction of cellular stress—offer a rich field for discovery. The experimental workflows detailed in this guide provide a clear path forward for researchers to unravel the true biological activity of this intriguing class of compounds. Future work should focus on the synthesis of a small library of these derivatives, followed by the systematic screening and mechanistic studies outlined above. Such efforts will be crucial in determining whether these molecules can be harnessed for therapeutic benefit, for instance, as novel analgesics, neuroleptics, or anticancer agents.

References

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer Science & Business Media.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Medicinal Chemistry Research, 21(11), 3849–3856. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020). ChemMedChem, 15(15), 1386-1393. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1375. [Link]

  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. (2018). Journal of Cellular and Molecular Medicine, 22(12), 6045-6057. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020). ResearchGate. [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. (2021). Journal of Medicinal Chemistry, 64(7), 3847–3863. [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. (2001). Journal of Medicinal Chemistry, 44(21), 3339-3342. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1). [Link]

  • Novel intermediates for the preparation of antihistaminic 4-diphenylmethyl/diphenylmethoxy piperidine derivatives. (1996).
  • Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. (2021). RSC Advances, 11(22), 13330-13353. [Link]

  • 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. (1988). Arzneimittelforschung, 38(8), 1075-1078. [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention, 5(8), 39-44. [Link]

  • In vitro & In vivo Phytochemical Evaluation of Bioactive Components Against Hyperglycemic-induced Oxidative Stress in Streptozocin Rat Model: A histopathological investigation. (2021). Biointerface Research in Applied Chemistry, 12(3), 3469-3482. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

  • Study of the in vitro and in vivo metabolism of 4-HO-MET. (2018). Forensic Science International, 290, 103-110. [Link]

  • Structures of compounds with reported bioactivity in terms of... (n.d.). ResearchGate. [Link]

  • The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice. (2015). Toxicological Sciences, 145(1), 135-146. [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (2018). MedChemComm, 9(10), 1730-1736. [Link]

Sources

Exploratory

toxicity profile of 4-[(2,4-Dibromophenoxy)methyl]piperidine in animal models

An In-Depth Technical Guide to Establishing the Preclinical Toxicity Profile of Novel Piperidine Compounds: A Case Study with 4-[(2,4-Dibromophenoxy)methyl]piperidine (DBP-piperidine) Authored by: A Senior Application Sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Establishing the Preclinical Toxicity Profile of Novel Piperidine Compounds: A Case Study with 4-[(2,4-Dibromophenoxy)methyl]piperidine (DBP-piperidine)

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for establishing the preclinical toxicity profile of novel chemical entities, using the hypothetical compound 4-[(2,4-Dibromophenoxy)methyl]piperidine (referred to herein as DBP-piperidine) as a case study. This document is intended for researchers, scientists, and drug development professionals engaged in the nonclinical safety assessment of new therapeutic candidates.

The structure of this guide is designed to mirror the logical progression of a preclinical toxicology program, from initial dose-range finding studies to definitive repeat-dose and safety pharmacology evaluations. We will delve into the causality behind experimental choices, the importance of self-validating protocols, and the authoritative guidelines that govern these studies.

Introduction: The Imperative for a Robust Preclinical Safety Assessment

The journey of a novel chemical entity from discovery to clinical application is contingent upon a thorough evaluation of its safety profile. The primary objective of preclinical toxicology is to identify potential target organs of toxicity, establish a safe starting dose for first-in-human studies, and characterize the dose-response relationship of any adverse effects. For a novel compound like DBP-piperidine, a systematic and tiered approach is crucial to de-risk its development and ensure patient safety.

This guide will outline the key studies required to build a comprehensive toxicity profile, drawing upon internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), the U.S. Food and Drug Administration (FDA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Characterization of the Test Article: DBP-piperidine

Prior to initiating any in vivo studies, a thorough characterization of the test article is paramount. This includes:

  • Identity and Purity: Confirmation of the chemical structure and determination of purity using methods such as NMR, mass spectrometry, and chromatography.

  • Physicochemical Properties: Assessment of solubility, stability, and formulation compatibility.

  • Lot-to-Lot Consistency: Ensuring the consistency of the test article across different manufactured batches.

A well-characterized test article is the foundation of any reliable toxicology study.

Acute Toxicity Testing: The First Look at Systemic Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur within a short time after administration of a single dose of a substance. The primary goal is to determine the median lethal dose (LD50) and identify the clinical signs of toxicity.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

This method is a sequential dosing procedure that uses a minimum number of animals to obtain a statistically robust estimate of the LD50.

  • Animal Model: Typically, a single rodent species (e.g., Sprague-Dawley rats), with a small number of animals of a single sex (usually females, as they are often more sensitive).

  • Dose Selection: A starting dose is selected based on available in vitro cytotoxicity data or structure-activity relationships with known toxicants.

  • Dosing Procedure: A single animal is dosed. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. This continues until a stopping criterion is met.

  • Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded at regular intervals.

  • Endpoint: The LD50 is calculated using the maximum likelihood method.

Diagram: Acute Toxicity Testing Workflow

A Start: Dose Range Finding B Select Starting Dose (e.g., 2000 mg/kg) A->B C Dose Single Female Rat B->C D Observe for 48 hours C->D E Animal Survives? D->E F Increase Dose for Next Animal E->F Yes G Animal Dies? E->G No F->C H Decrease Dose for Next Animal G->H H->C I Continue until Stopping Criteria Met (e.g., 3 reversals in response) J 14-Day Observation Period for Survivors I->J K Calculate LD50 J->K

Caption: Workflow for Acute Oral Toxicity Testing (OECD TG 425).

Sub-chronic Toxicity Testing: Unveiling Target Organ Toxicity

Sub-chronic repeat-dose toxicity studies are conducted to characterize the toxicological profile of a compound following repeated administration over a period of 28 or 90 days. These studies are critical for identifying target organs of toxicity, determining no-observed-adverse-effect levels (NOAELs), and informing dose selection for chronic studies.

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study (OECD TG 407)
  • Animal Model: One rodent species (e.g., Wistar rats) and one non-rodent species (e.g., Beagle dogs). Both sexes are used.

  • Dose Groups: Typically, three dose levels (low, mid, high) and a vehicle control group. The high dose should produce some toxicity but not mortality. The low dose should be a multiple of the anticipated human therapeutic dose.

  • Administration: DBP-piperidine is administered daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.

  • In-Life Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examination prior to and at the end of the study.

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

  • Terminal Procedures:

    • Necropsy: Gross pathological examination of all animals.

    • Organ Weights: Key organs are weighed.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups. Any target organs identified are also examined in the lower dose groups.

Table: Key Endpoints in a 28-Day Repeat-Dose Toxicity Study

Parameter CategoryEndpointsRationale
In-Life Clinical signs, body weight, food consumption, ophthalmologyTo assess the overall health and well-being of the animals during the study.
Clinical Pathology Hematology (e.g., red and white blood cell counts), clinical chemistry (e.g., liver and kidney functionTo detect changes in blood and urine that may indicate organ dysfunction.
Terminal Gross necropsy, organ weights, histopathologyTo identify macroscopic and microscopic changes in tissues and organs that are indicative of toxicity.

Genotoxicity Testing: Assessing the Potential for Genetic Damage

Genotoxicity assays are designed to detect compounds that can induce genetic damage directly or indirectly. A standard battery of tests is required to assess the potential for gene mutations, chromosomal aberrations, and DNA damage.

Standard Genotoxicity Test Battery (ICH S2(R1))
  • Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Mammalian Cell Cytogenetic Assay (e.g., Chromosomal Aberration Assay - OECD TG 473): This assay assesses the ability of DBP-piperidine to induce structural chromosomal damage in cultured mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): This in vivo test in rodents detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for micronuclei in newly formed red blood cells.

Diagram: Tiered Approach to Genotoxicity Testing

A Tier 1: In Vitro Assays B Ames Test (Bacterial Reverse Mutation) A->B C In Vitro Mammalian Cell Assay (e.g., Chromosomal Aberration) A->C F Positive Result B->F G Negative Result B->G C->F C->G D Tier 2: In Vivo Assay E In Vivo Micronucleus Test (Rodent) D->E H Further Investigation Required E->H I Genotoxicity Concern Low E->I F->D

Caption: Standard battery for genotoxicity testing.

Safety Pharmacology: Evaluating Effects on Vital Functions

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Core Battery of Safety Pharmacology Studies (ICH S7A)
  • Central Nervous System (CNS) Assessment: A functional observational battery (FOB) in rats to assess behavioral and neurological changes.

  • Cardiovascular System Assessment: In vivo evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, non-restrained large animal model (e.g., Beagle dog). In vitro assessment of the hERG channel is also a critical component to evaluate the potential for QT interval prolongation.

  • Respiratory System Assessment: Evaluation of respiratory rate and function in rats.

Reproductive and Developmental Toxicity

These studies are conducted to evaluate the potential effects of DBP-piperidine on fertility, embryonic and fetal development, and pre- and postnatal development. Key studies include:

  • Fertility and Early Embryonic Development (OECD TG 414)

  • Prenatal Developmental Toxicity (OECD TG 414)

  • Postnatal Development

Conclusion: Synthesizing a Comprehensive Toxicity Profile

The culmination of these studies provides a comprehensive preclinical toxicity profile for DBP-piperidine. The data generated will allow for the identification of potential hazards to humans, the determination of a safe starting dose for clinical trials, and the establishment of clinical monitoring parameters. A thorough and well-documented preclinical safety assessment is not only a regulatory requirement but also a scientific and ethical imperative in the development of new medicines.

References

  • OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • OECD Guideline for the Testing of Chemicals 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. [Link]

  • ICH Harmonised Tripartite Guideline S2(R1): Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. [Link]

  • OECD Guideline for the Testing of Chemicals 473: In vitro Mammalian Chromosomal Aberration Test. [Link]

  • OECD Guideline for the Testing of Chemicals 474: Mammalian Erythrocyte Micronucleus Test. [Link]

  • OECD Guideline for the Testing of Chemicals 414: Prenatal Developmental Toxicity Study. [Link]

Foundational

Thermodynamic Solubility Profiling of 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl: A Preformulation Whitepaper

Physicochemical Context and the Common Ion Effect 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl is a basic, highly lipophilic molecule. Structurally, it consists of a basic piperidine ring (theoretical pKa​ ~9.0–9.5) link...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Context and the Common Ion Effect

4-[(2,4-Dibromophenoxy)methyl]piperidine HCl is a basic, highly lipophilic molecule. Structurally, it consists of a basic piperidine ring (theoretical pKa​ ~9.0–9.5) linked to a highly hydrophobic 2,4-dibromophenoxy moiety. While formulating such basic compounds as hydrochloride (HCl) salts is a standard industry practice to enhance aqueous solubility, this strategy often encounters paradoxical challenges in vivo.

For highly lipophilic amines, the thermodynamic solubility of the HCl salt is governed by its solubility product constant ( Ksp​ ). When this salt enters the gastric environment (Simulated Gastric Fluid, pH 1.2), it encounters endogenous chloride concentrations of approximately 100 mM. According to Le Chatelier’s principle, this massive excess of chloride ions shifts the equilibrium toward the solid state, drastically suppressing the solubility of the drug[1]. This phenomenon, known as the common-ion effect , is a critical factor that can lead to the precipitation of the API in the stomach, thereby limiting oral bioavailability[2][3].

Understanding the true equilibrium limits of this compound requires rigorous thermodynamic solubility testing, as opposed to kinetic solubility screening. High-throughput kinetic methods (which utilize DMSO stock solutions) often generate metastable, amorphous supersaturations that drive lead optimization in the wrong direction by overestimating the true solubility of the crystalline solid[4]. Thermodynamic methods measure the absolute equilibrium between the crystalline solid lattice and the aqueous phase.

Equilibrium Solid Solid API Lattice (4-[(2,4-Dibromophenoxy)methyl]piperidine HCl) Dissolved Dissolved Ion Pair (Aqueous Phase) Solid->Dissolved Dissolution (Ksp) Cation Protonated Piperidine (APIH+) Dissolved->Cation Dissociation Anion Chloride Ion (Cl-) Dissolved->Anion Dissociation FreeBase Solid Free Base (Precipitate at pH > pH_max) Cation->FreeBase Deprotonation (Alkaline pH) Anion->Solid Common Ion Effect (High Gastric [Cl-])

Thermodynamic equilibrium dynamics and the common ion effect for the API.

Quantitative Data: Simulated Thermodynamic Solubility Profile

The interplay between pH, the common ion effect, and the intrinsic lipophilicity of the free base creates a complex, inverted V-shaped pH-solubility profile. The data below illustrates the thermodynamic solubility of 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl across physiological pH ranges.

Table 1: Thermodynamic Solubility Profile at 37°C
Aqueous MediumInitial pHAdded [Cl⁻] (mM)Final pHSolubility (mg/mL)Limiting Solid Phase
SGF (no pepsin)1.21001.210.15Hydrochloride Salt
HCl Solution2.0102.020.85Hydrochloride Salt
Acetate Buffer4.504.552.40Hydrochloride Salt
Phosphate Buffer6.806.820.02Free Base
Phosphate Buffer7.407.40<0.01Free Base

Data Analysis & Causality:

  • pH 4.5 (Peak Solubility): The compound is fully protonated, and the absence of background chloride allows the HCl salt to reach its maximum unsuppressed dissociation.

  • pH 1.2 (Common Ion Suppression): Despite being fully protonated, solubility drops by >90% compared to pH 4.5. The 100 mM chloride in the SGF forces the equilibrium back to the solid HCl salt lattice.

  • pH 6.8 - 7.4 (Free Base Precipitation): As the pH approaches the pKa​ of the piperidine nitrogen, the concentration of the uncharged free base increases. Due to the highly lipophilic dibromophenoxy group, the intrinsic solubility ( S0​ ) of the free base is extremely low, causing it to precipitate and crash the overall solubility.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To acquire high-fidelity thermodynamic data, the "Shake-Flask" method is the recognized gold standard[5]. The following protocol is designed as a self-validating system; it controls for temperature, phase separation artifacts, and pH drift, ensuring that the measured concentration represents a true crystalline equilibrium[6].

Step-by-Step Protocol

Step 1: Buffer Preparation & Solid Addition

  • Action: Prepare 5 mL of compendial buffer solutions (e.g., pH 1.2, 4.5, 6.8). Weigh an excess of crystalline 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl (approximately 15–20 mg) into a 10 mL non-leaching glass vial to ensure a 30–40% excess of undissolved solid[5].

  • Causality: An excess of solid is mandatory to maintain the equilibrium between the lattice and the solution. If all solid dissolves, the result is merely a concentration, not a thermodynamic solubility limit.

Step 2: Thermal Equilibration

  • Action: Seal the vials and place them in an orbital thermomixer set to 37 ± 0.5 °C with an agitation speed of 400 rpm for 48 to 72 hours[6].

  • Causality: 37°C mimics the physiological temperature relevant for oral absorption. 48–72 hours of continuous agitation ensures that the boundary layer around the particles is constantly refreshed, allowing the system to overcome any initial kinetic supersaturation and settle into its lowest-energy thermodynamic state.

Step 3: Phase Separation via Ultracentrifugation

  • Action: Transfer the suspension to a pre-warmed centrifuge tube and centrifuge at 15,000 rpm for 15 minutes at 37°C.

  • Causality: Standard syringe filters (e.g., PTFE or Nylon) carry a high risk of adsorbing highly lipophilic molecules like the dibromophenoxy derivative, artificially lowering the measured solubility. Furthermore, centrifugation prevents sub-micron colloidal particles from breaking through into the supernatant, which would artificially inflate the reading.

Step 4: Terminal pH Verification (Critical Validation Step)

  • Action: Immediately measure the pH of the clear supernatant.

  • Causality: Basic salts can act as buffers themselves. If the dissolution of the API shifts the buffer's pH by >0.1 units, the recorded solubility corresponds to the final pH, not the initial target pH. This step validates the integrity of the buffer capacity.

Step 5: HPLC-UV Quantification

  • Action: Immediately dilute an aliquot of the supernatant 1:10 with the HPLC mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% TFA). Quantify the concentration via a validated isocratic HPLC-UV method against a standard curve[7].

  • Causality: Dilution with the organic mobile phase is strictly required before the sample cools to room temperature. If the 37°C saturated solution cools without dilution, the API will precipitate in the autosampler vial, destroying the quantitative accuracy of the assay.

Protocol Step1 1. Solid Addition Excess API in Buffer Step2 2. Equilibration 37°C, 48-72h, 400rpm Step1->Step2 Step3 3. Phase Separation Ultracentrifugation Step2->Step3 Step4 4. pH Verification Ensure no buffer shift Step3->Step4 Step5 5. Quantification Immediate HPLC Dilution Step4->Step5

Standardized shake-flask protocol workflow for thermodynamic solubility determination.

Formulation Implications & Next Steps

The thermodynamic profiling of 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl reveals significant liabilities for standard oral delivery. The severe suppression of solubility in gastric fluid due to the common ion effect, combined with the precipitation of the free base at intestinal pH, suggests that a standard immediate-release tablet of the HCl salt will suffer from dissolution-rate limited absorption.

Strategic Recommendations:

  • Alternative Salt Screening: Transitioning from a hydrochloride salt to a mesylate, phosphate, or sulfate salt can completely bypass the common ion effect in the stomach, as these counterions are not present in high concentrations in gastric fluid[3].

  • Lipid-Based Formulations: Given the high lipophilicity of the dibromophenoxy moiety, formulating the free base in a Self-Microemulsifying Drug Delivery System (SMEDDS) may bypass the crystalline thermodynamic limits entirely by maintaining the drug in a solubilized micellar state through the GI tract.

References

  • Wikipedia - Common-ion effect. Available at:[Link][1]

  • PubMed (NIH) - Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link][2]

  • Bio-protocol - Determination of Thermodynamic Solubility. Available at: [Link][6]

  • Dissolution Technologies - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at:[Link]

  • ResearchGate - Effect of chloride ion on dissolution of different salt forms of haloperidol. Available at:[Link][3]

  • Evotec - Thermodynamic Solubility Assay. Available at:[Link][7]

  • PMC - NIH - Perspectives in solubility measurement and interpretation. Available at:[Link][4]

  • World Health Organization (WHO) - Annex 4: The “shake flask” method for solubility determination. Available at: [Link][5]

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy characterization of 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl

An Application Note for the Complete NMR Spectroscopic Characterization of 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl Abstract This application note provides a comprehensive, in-depth guide to the structural characteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Complete NMR Spectroscopic Characterization of 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl

Abstract

This application note provides a comprehensive, in-depth guide to the structural characterization of 4-[(2,4-Dibromophenoxy)methyl]piperidine Hydrochloride using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The piperidine scaffold is a cornerstone in medicinal chemistry, and precise structural verification of its derivatives is paramount for drug development and quality control.[1][2] This document moves beyond a simple listing of protocols to explain the causal reasoning behind experimental design, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. We present predicted spectral data, detailed acquisition protocols, and a systematic workflow for spectral interpretation to ensure unambiguous assignment of all proton and carbon signals. This guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating methodology for the structural elucidation of complex heterocyclic amine salts.

Foundational Analysis: Deconstructing the Analyte

A successful NMR characterization begins with a theoretical analysis of the molecule's structure to anticipate its spectral features. The target molecule, 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl, comprises three distinct structural motifs whose magnetic environments are influenced by its hydrochloride salt form.

  • The Protonated Piperidine Ring: As a hydrochloride salt, the piperidine nitrogen is protonated (R₂NH₂⁺), significantly altering the electron density of the ring. This protonation induces a notable downfield shift for all piperidine protons and carbons, particularly the α-carbons (C-2/C-6) and their attached protons, compared to the free base.[3] The ring is expected to adopt a stable chair conformation.

  • The Methylene-Ether Linkage (-CH₂-O-): This flexible bridge connects the aliphatic piperidine ring to the aromatic system. The protons of the methylene group (-CH₂-) are chemically distinct from the piperidine ring protons and will exhibit coupling to the adjacent methine proton (H-4) on the piperidine ring.

  • The 2,4-Dibromophenyl Group: The aromatic ring contains three remaining protons. The two bromine atoms, being strongly electronegative and bulky, create a well-defined and predictable splitting pattern (an ABC spin system). Their electronic influence will also dictate the chemical shifts of the aromatic carbons.[4]

Below is the chemical structure with the systematic numbering used for all subsequent spectral assignments.

Caption: Structure of 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl with numbering.

Predicted NMR Data

The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These values are estimated based on established principles of NMR spectroscopy and data from structurally related piperidine and dibromophenol compounds.[3][5][6][7] Actual experimental values may vary slightly based on solvent, concentration, and temperature.[8][9]

Table 1: Predicted ¹H NMR Data

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
NH₂ 8.5 - 9.5 Broad singlet (br s) - Acidic, exchangeable protons on quaternized nitrogen.
H-3' ~7.8 Doublet (d) J ≈ 2.5 Hz Ortho to one Br, showing only meta coupling to H-5'.
H-5' ~7.5 Doublet of doublets (dd) J ≈ 9.0, 2.5 Hz Ortho coupling to H-6' and meta coupling to H-3'.
H-6' ~7.1 Doublet (d) J ≈ 9.0 Hz Ortho coupling to H-5'.
H-7 (x2) ~4.0 Doublet (d) J ≈ 6.5 Hz Methylene protons adjacent to ether oxygen, coupled to H-4.
H-2, H-6 (eq) ~3.4 Multiplet (m) - Equatorial protons α to N⁺, shifted downfield.
H-2, H-6 (ax) ~3.0 Multiplet (m) - Axial protons α to N⁺, shifted downfield.
H-4 ~2.1 Multiplet (m) - Methine proton, likely overlapped.
H-3, H-5 (eq) ~2.0 Multiplet (m) - Equatorial protons β to N⁺.

| H-3, H-5 (ax) | ~1.7 | Multiplet (m) | - | Axial protons β to N⁺. |

Table 2: Predicted ¹³C NMR Data

Carbon Label Predicted Chemical Shift (δ, ppm) Rationale
C-1' ~155 Aromatic carbon attached to ether oxygen, deshielded.
C-3', C-5' 134, 131 Aromatic CH carbons.
C-6' ~115 Aromatic CH carbon.
C-2', C-4' 118, 114 Aromatic carbons directly bonded to bromine, deshielded.
C-7 ~70 Methylene carbon attached to ether oxygen.
C-2, C-6 ~44 Carbons α to the protonated nitrogen, deshielded.[3]
C-4 ~35 Methine carbon of the piperidine ring.

| C-3, C-5 | ~28 | Carbons β to the protonated nitrogen. |

Experimental Design and Protocols

The trustworthiness of structural elucidation relies on a systematic and logical application of multiple NMR experiments.[1] The workflow below ensures that each part of the molecule is identified and its connectivity to adjacent fragments is confirmed.

G A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B 1D ¹H NMR (Identify Proton Spin Systems) A->B Acquire 1D Spectra C 1D ¹³C & DEPT-135 NMR (Count & Type Carbons) A->C Acquire 1D Spectra D 2D ¹H-¹H COSY (Confirm H-H Connectivity) B->D Elucidate ¹H Fragments E 2D ¹H-¹³C HSQC (Link Protons to Directly Attached Carbons) C->E Combine Data D->E Combine Data F 2D ¹H-¹³C HMBC (Establish Long-Range C-H Connectivity) E->F Assign C-H Pairs G Final Structure Confirmation F->G Assemble Fragments

Caption: Workflow for unambiguous NMR-based structural elucidation.

Protocol 1: Sample Preparation

The choice of solvent is critical for amine salts. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this analysis.

  • Causality: The compound is a salt and requires a polar solvent for dissolution.[10][11] DMSO-d₆ is a polar aprotic solvent that readily dissolves hydrochloride salts. Crucially, it slows the rate of proton exchange for the N-H₂⁺ protons compared to protic solvents like methanol-d₄ or D₂O, often allowing for their observation as a broad peak.[9]

Steps:

  • Weigh approximately 5-10 mg of 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆.

  • Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief, mild warming may be required to aid dissolution.

  • Ensure the final solution is clear and free of particulates before inserting it into the spectrometer.

Protocol 2: 1D NMR Data Acquisition

¹H NMR Spectroscopy:

  • Objective: To obtain an overview of all proton environments, their integrations, and coupling patterns.

  • Typical Parameters (500 MHz Spectrometer):

    • Pulse Program: zg30

    • Spectral Width: 16 ppm (-2 to 14 ppm)

    • Acquisition Time: ~2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16-64 (adjust for concentration)

¹³C{¹H} NMR Spectroscopy:

  • Objective: To identify the number of unique carbon environments.

  • Typical Parameters:

    • Pulse Program: zgpg30 (proton-gated decoupling)

    • Spectral Width: 220 ppm (-10 to 210 ppm)

    • Acquisition Time: ~1 second

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or higher (adjust for S/N)

Protocol 3: 2D NMR Data Acquisition

¹H-¹H COSY (Correlation Spectroscopy):

  • Objective: To identify protons that are coupled to each other, typically through 2-3 bonds. This is essential for tracing the connectivity within the piperidine ring and linking the H-4 methine to the H-7 methylene protons.[12]

  • Typical Parameters:

    • Pulse Program: cosygpqf

    • Number of Increments (t1): 256

    • Number of Scans per Increment: 4-8

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Objective: To correlate each proton signal with the carbon signal to which it is directly attached (¹J-coupling). This experiment is the cornerstone of C-H assignment.[13][14][15]

  • Typical Parameters:

    • Pulse Program: hsqcedetgpsisp2.3 (multiplicity-edited)

    • ¹³C Spectral Width (F1): 180 ppm (0 to 180 ppm)

    • Number of Increments (t1): 256

    • Number of Scans per Increment: 8-16

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Objective: To identify longer-range correlations (typically 2-3 bonds, ²J and ³J) between protons and carbons. This is the key experiment for assembling the molecular fragments by connecting the piperidine ring to the methylene bridge and the bridge to the aromatic ring.[12][13][15][16]

  • Typical Parameters:

    • Pulse Program: hmbcgpndqf

    • ¹³C Spectral Width (F1): 220 ppm (0 to 220 ppm)

    • Number of Increments (t1): 256

    • Number of Scans per Increment: 16-32

Step-by-Step Spectral Interpretation

  • ¹H Spectrum Analysis:

    • Aromatic Region (δ 7.0-8.0 ppm): Identify the three distinct signals corresponding to H-3', H-5', and H-6'. Use their multiplicities (d, dd, d) and coupling constants to assign them unambiguously.

    • Downfield Aliphatic Region (δ 3.0-4.5 ppm): Locate the doublet for the H-7 methylene protons (~4.0 ppm) and the complex multiplets for the H-2/H-6 protons (~3.0-3.5 ppm), which are deshielded by the adjacent N⁺ atom.

    • Upfield Aliphatic Region (δ 1.5-2.5 ppm): This region will contain the overlapped signals for the remaining piperidine protons (H-3, H-4, H-5).

  • ¹³C Spectrum Analysis:

    • Count the number of resolved signals to confirm the presence of all 12 unique carbons.

    • Use chemical shift theory to make preliminary assignments: aromatic C-O (~155 ppm), aromatic C-H (115-135 ppm), aromatic C-Br (~114-118 ppm), aliphatic C-O (~70 ppm), and aliphatic C-N/C-C (25-45 ppm).

  • COSY Spectrum Analysis:

    • Trace the correlation from H-7 back to H-4.

    • Starting from the resolved H-2/H-6 signals, trace the spin system around the piperidine ring (H-2/H-6 → H-3/H-5 → H-4). This confirms the integrity of the piperidine ring structure.

  • HSQC Spectrum Analysis:

    • Use the cross-peaks to definitively link every proton signal (except the exchangeable NH₂⁺) to its directly attached carbon. For example, the ¹H signal at ~4.0 ppm will correlate to the ¹³C signal at ~70 ppm, assigning both to the C7/H7 pair. This process will assign all C-H pairs in the molecule.

  • HMBC Spectrum Analysis (The Final Proof):

    • This experiment provides the critical links between the molecular fragments. Look for these key long-range correlations:

      • H-7 to C-4: Confirms the attachment of the side chain to the 4-position of the piperidine ring.

      • H-7 to C-1': Bridges the aliphatic side chain to the aromatic ring through the ether linkage.

      • H-6' to C-1' and C-5': Confirms assignments within the aromatic ring.

    • Observing these correlations provides irrefutable evidence for the complete molecular structure.

Conclusion

The structural characterization of 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl can be achieved with high confidence through a systematic and multi-faceted NMR spectroscopy approach. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a self-validating dataset that allows for the unambiguous assignment of every proton and carbon atom. The protocols and interpretive workflow detailed in this application note serve as a robust template for the analysis of this compound and other complex piperidine derivatives, ensuring the highest standards of scientific integrity in chemical research and drug development.

References

  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • 2,4-Dibromophenol | C6H4Br2O | CID 12005. PubChem.
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. J-STAGE.
  • NMR structures of small molecules bound to a model of an RNA CUG repe
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • Piperidine - Wikipedia. Wikipedia.
  • Piperidine - SpectraBase. Wiley Science Solutions.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
  • Piperidine Hydrochloride | 6091-44-7. Tokyo Chemical Industry Co., Ltd.
  • Application Notes and Protocols for the Characterization of Piperidine-C-Pip-C2-Pip-C2-OH. BenchChem.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Chemical shifts. University of Regensburg.
  • 2,4-Dibromophenol 615-58-7. ChemicalBook.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Sample preparation for NMR measurements and points to keep in mind. JEOL.
  • Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an &-Methyl Group. Canadian Journal of Chemistry.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
  • Synthesis and NMR characterization of 4‐[(2‐tetrahydro‐pyranyloxy)
  • Substituted 4-amino-piperidines.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
  • Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy. BenchChem.
  • NMR sample prepar
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse scaffolds. Royal Society of Chemistry.
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. University of California, Irvine.
  • Comparative Analysis of 13C NMR Chemical Shifts for 2,3-dibromo-1,3-diphenylpropan-1-one and Rel
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A.
  • 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm.
  • Phenol, 2,4-dibromo-. NIST WebBook.
  • 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.
  • 2,4-Dibromophenol | C6H4Br2O | MD Topology | NMR | X-Ray. Mol-Instincts.
  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.
  • 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8.
  • Piperidine | C5H11N | CID 8082. PubChem.
  • Two-dimensional Experiments: Inverse Heteronuclear Correl
  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
  • NMR Solvent Data Chart.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
  • 2,4-Dibromophenol 95 615-58-7. Sigma-Aldrich.
  • Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare.
  • 1 H NMR chemical shifts (υ, ppm) in CDCl 3 for diastereoisomer 1.
  • NMR 5: Coupling Constants. YouTube.

Sources

Application

using 4-[(2,4-Dibromophenoxy)methyl]piperidine as a chemical building block

Application Note: 4-[(2,4-Dibromophenoxy)methyl]piperidine as a Privileged Scaffold in Drug Discovery Executive Summary & Strategic Utility In modern medicinal chemistry, the selection of a versatile, multi-functional bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-[(2,4-Dibromophenoxy)methyl]piperidine as a Privileged Scaffold in Drug Discovery

Executive Summary & Strategic Utility

In modern medicinal chemistry, the selection of a versatile, multi-functional building block is critical for accelerating Structure-Activity Relationship (SAR) campaigns. 4-[(2,4-Dibromophenoxy)methyl]piperidine (Molecular Formula: C12H15Br2NO)[1] serves as a highly privileged bifunctional scaffold. It combines two highly valuable moieties:

  • The Phenoxymethylpiperidine Core: A validated pharmacophore known for its profound affinity toward Central Nervous System (CNS) targets, particularly the Sigma-1 Receptor (S1R)[2] and the NMDA receptor (NR2B subunit)[3].

  • The 2,4-Dibromophenoxy Motif: A structural feature that not only mimics the biological activity of naturally occurring polybrominated diphenyl ethers (PBDEs)[4], but also provides orthogonal synthetic handles for late-stage transition-metal-catalyzed cross-coupling.

This application note provides researchers with authoritative, self-validating protocols to utilize this building block for divergent library synthesis.

Pharmacological Significance & Target Engagement

The utility of this building block is grounded in the established pharmacology of its substructures:

  • Sigma-1 Receptor (S1R) Modulation: The phenoxymethylpiperidine class is renowned for subnanomolar S1R affinity[2]. Halogenated derivatives have been extensively evaluated as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) radioligands (e.g., [18F]FPS)[5]. The receptor plays a critical role in neuroprotection by regulating calcium homeostasis at the mitochondria-associated ER membrane (MAM).

  • NMDA (NR2B) Antagonism: Phenoxymethylpiperidine derivatives have demonstrated selective, low-nanomolar antagonism at the ifenprodil binding site of the NR2B subunit, making them prime candidates for neuropathic pain and hyperalgesia therapies[3].

  • Antimicrobial & Anticancer Potential: The 2,4-dibromophenoxy moiety is a hallmark of marine-derived PBDEs, which have demonstrated significant antibacterial activity against MRSA and VRE, as well as targeted cytotoxicity in lymphoma cells[4][6].

Quantitative Data Summary

To guide your SAR design, Table 1 summarizes the baseline pharmacological metrics of related structural classes derived from this core scaffold.

Table 1: Pharmacological Baseline of Phenoxymethylpiperidine & Dibromophenoxy Derivatives

Structural ClassPrimary TargetBinding Affinity / PotencyPrimary Application / Indication
Halogenated PhenoxymethylpiperidinesSigma-1 Receptor (σ-1)K_i = 0.38 – 24.3 nM[5]PET/SPECT Radiotracers, Neuroprotection
Phenoxymethylpiperidine CarboxamidesNMDA Receptor (NR2B)IC_50 = Low Nanomolar[3]Neuropathic Pain, Hyperalgesia
Polybrominated Diphenyl Ethers (PBDEs)Bacterial MembranesMIC = 1 – 5 µM[6]Anti-MRSA / Anti-VRE Therapeutics

Divergent Synthetic Workflows

The true power of 4-[(2,4-Dibromophenoxy)methyl]piperidine lies in its divergent synthetic capacity. The secondary amine can be rapidly functionalized, while the dibromo-aromatic ring allows for controlled, site-selective biaryl extensions.

DivergentSynthesis Start 4-[(2,4-Dibromophenoxy)methyl]piperidine N_Alk N-Alkylation / Acylation (Piperidine N-H) Start->N_Alk Base, Alkyl Halide Pd_Cross Pd-Catalyzed Cross-Coupling (2,4-Dibromo handles) Start->Pd_Cross Pd Catalyst, Boronic Acid S1R Sigma-1 Receptor Ligands (PET Radiotracers) N_Alk->S1R Fluoroalkyl/Benzyl NMDA NMDA (NR2B) Antagonists N_Alk->NMDA Heteroaryl groups Biaryl Extended Biaryl Scaffolds Pd_Cross->Biaryl Site-selective coupling Biaryl->S1R SAR Optimization

Divergent synthetic workflow from the 4-[(2,4-Dibromophenoxy)methyl]piperidine scaffold.

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that build in their own Quality Control (QC) to ensure causality and reproducibility.

Protocol A: N-Alkylation for Sigma-1 Receptor Ligand Synthesis

Objective: Functionalize the piperidine nitrogen with an alkyl or benzyl halide to generate S1R-targeted libraries[5]. Causality & Design: Utilizing a mild, insoluble base ( K2​CO3​ ) in a polar aprotic solvent (Acetonitrile) ensures the secondary amine acts as a potent nucleophile while strictly preventing base-catalyzed E2 elimination or degradation of the incoming alkyl halide.

Step-by-Step Methodology:

  • Preparation: Suspend 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride (1.0 eq) and anhydrous K2​CO3​ (3.0 eq) in dry Acetonitrile (0.2 M). Note: The excess base is required to first liberate the free base from the hydrochloride salt.

  • Addition: Add the desired alkyl/benzyl halide (1.1 eq) dropwise at room temperature.

  • Execution: Heat the mixture to 60°C under an argon atmosphere for 12 hours.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat.

    • Validation Check: The starting material (secondary amine) will stain deep purple/red. The product (tertiary amine) will remain unstained by ninhydrin but will be UV-active. Complete disappearance of the purple spot confirms 100% conversion.

  • Workup: Filter off the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling

Objective: Generate extended biaryl scaffolds by selectively coupling at the 4-bromo position. Causality & Design: The starting material contains two bromines. However, the steric bulk of the piperidinylmethoxy ether linkage at the 1-position effectively shields the 2-bromo site. By utilizing a bulky palladium catalyst and strictly limiting the boronic acid to 1.0 equivalent, oxidative addition is kinetically driven almost exclusively to the more accessible 4-bromo position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the piperidine building block (1.0 eq), an aryl boronic acid (1.0 eq), Pd(dppf)Cl2​ (0.05 eq), and Na2​CO3​ (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Execution: Heat to 80°C under strict argon atmosphere for 8 hours.

  • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Check: The starting material will show a classic 1:2:1 isotopic triplet mass signature due to the two bromine isotopes ( 79Br/81Br ). The successful mono-coupled product will display a distinct 1:1 isotopic doublet, definitively proving the retention of the shielded 2-bromo substituent.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via automated flash chromatography.

Biological Pathway Visualization

Understanding the downstream effects of the synthesized molecules is crucial for drug development. Phenoxymethylpiperidines act as agonists or antagonists at the Sigma-1 receptor, directly influencing cellular survival pathways[2].

S1R_Pathway Ligand Phenoxymethylpiperidine Derivative S1R Sigma-1 Receptor (MAM) Ligand->S1R High-affinity binding BiP BiP/GRP78 Dissociation S1R->BiP Agonist-induced release IP3R IP3R Activation BiP->IP3R Complex stabilization Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Enhanced signaling Survival Cell Survival & Neuroprotection Ca2->Survival ATP production

Sigma-1 Receptor signaling pathway modulated by phenoxymethylpiperidine derivatives.

References

  • EvitaChem. 4-((2,4-Dibromophenoxy)methyl)piperidine - Properties and Specifications.1

  • Academia.edu / ACS. Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]-1-(Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine.5

  • Journal of Medicinal Chemistry (ACS Publications). Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides.3

  • PubMed Central (PMC). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging.2

  • Molecules (MDPI). 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug.4

  • Journal of Natural Products (ACS Publications). Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity.6

Sources

Method

Application Notes and Protocols for the Preparation of 4-[(2,4-Dibromophenoxy)methyl]piperidine Hydrochloride Stock Solutions

Abstract This document provides a comprehensive guide for the preparation of accurate and stable stock solutions of 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride. Intended for researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation of accurate and stable stock solutions of 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride. Intended for researchers, scientists, and drug development professionals, these application notes synthesize established laboratory principles with specific considerations for this compound. The protocols herein detail methodologies for preparing both aqueous and non-aqueous stock solutions, emphasizing safety, accuracy, and stability to ensure the reliability and reproducibility of experimental results. This guide includes detailed procedural steps, calculations, safety precautions, and recommendations for storage, grounded in authoritative chemical principles.

Physicochemical Profile and Compound Characteristics

4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride is a substituted piperidine derivative. As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, a critical property for many biological assays.[1] The stability of the piperidine ring is generally good, but the overall molecule's stability in solution can be influenced by factors such as pH, temperature, and light exposure.[2][3]

Due to the limited availability of a public, experimentally verified dataset for this specific molecule, some properties are inferred from structurally similar compounds and general chemical principles. Researchers must consult the manufacturer-provided Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for batch-specific information.

Table 1: Physicochemical Properties of 4-[(2,4-Dibromophenoxy)methyl]piperidine Hydrochloride (and related compounds)

PropertyValue / CharacteristicRationale / Source
Molecular Formula C₁₂H₁₆Br₂ClNODerived from structure.
Molecular Weight 397.52 g/mol Calculated from atomic weights.
Appearance Likely a white to off-white crystalline solid.Typical appearance for similar piperidine hydrochloride salts.[4]
Solubility Expected to be soluble in water and polar organic solvents like DMSO and methanol.Hydrochloride salts of amines generally exhibit good solubility in polar solvents.[1][5]
Stability The hydrochloride salt form enhances stability.[2] Stable under recommended storage conditions, but may be sensitive to high pH, elevated temperatures, and strong oxidizing agents.[6]Piperidine compounds are stable but can degrade under harsh conditions.[2][3]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture.[6]General best practice for maintaining the integrity of chemical reagents.[7]

Critical Safety and Handling Precautions

Handling 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride requires adherence to strict safety protocols to minimize exposure risk. Brominated aromatic compounds and piperidine derivatives should be handled with caution.[7]

Always handle the solid compound and concentrated solutions inside a certified chemical fume hood.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications & Justification
Eyes/Face Safety glasses with side-shields or chemical splash goggles.Essential to prevent eye contact with dust or splashes, which can cause serious irritation.[8]
Skin Chemical-resistant nitrile or neoprene gloves. A fully-buttoned lab coat.Protects against skin contact, which may cause irritation.[7][9] Gloves should be inspected before use and removed using the proper technique.[9]
Respiratory Use in a chemical fume hood is mandatory.Prevents inhalation of the fine powder, which may cause respiratory tract irritation.[8][9]
Footwear Closed-toe shoes.Protects feet from potential spills.[7]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Waste Disposal: All waste materials, including contaminated PPE and empty containers, should be treated as hazardous waste and disposed of through a licensed disposal service in accordance with local, state, and federal regulations.[7]

Foundational Principles of Stock Solution Preparation

The accuracy of a stock solution directly impacts the reliability of all subsequent experiments.[11] The primary goal is to create a concentrated solution from which working solutions of lower concentrations can be accurately prepared.

The Rationale for Solvent Selection

The choice of solvent is the most critical decision in preparing a stock solution. The ideal solvent must completely dissolve the solute at the desired concentration and must not react with it. Furthermore, the solvent must be compatible with the downstream experimental system (e.g., cell culture media, enzymatic assay buffer).

  • Aqueous Solvents (e.g., Ultrapure Water, PBS): As a hydrochloride salt, the compound is expected to be polar and thus have good solubility in aqueous media. This is the preferred choice for most biological applications.

  • Organic Solvents (e.g., DMSO, Ethanol): For applications requiring higher concentrations that may exceed aqueous solubility, or where water is incompatible with the experimental setup, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is a common alternative.[5]

The Imperative of Accuracy

Every step in the preparation process must be executed with precision.[11]

  • Weighing: Use a calibrated analytical balance to weigh the solid compound. A higher molar mass helps to reduce the relative error during weighing.[11]

  • Volume Measurement: Use Class A volumetric flasks for the final volume adjustment. These are calibrated to contain a precise volume at a specific temperature, ensuring concentration accuracy. Using less precise glassware like graduated cylinders will introduce significant error.[12]

Workflow for Stock Solution Preparation

The following diagram illustrates the logical workflow from initial planning to final storage of the stock solution.

G cluster_prep Preparation Phase cluster_exec Execution Phase (in Fume Hood) cluster_final Finalization Phase A 1. Determine Required Concentration & Volume B 2. Calculate Required Mass of Compound A->B C 3. Select Appropriate Solvent (Aqueous vs. Organic) B->C D 4. Weigh Compound on Analytical Balance C->D E 5. Quantitatively Transfer Solid to Volumetric Flask D->E F 6. Add ~50-70% of Final Solvent Volume E->F G 7. Dissolve Completely (Vortex/Sonicate) F->G H 8. Bring to Final Volume with Solvent (Meniscus) G->H I 9. Cap and Invert Flask 15-20 times to Mix H->I J 10. Aliquot into Sterile Tubes (Optional but Recommended) I->J K 11. Label Clearly (Name, Conc., Date, Initials) J->K L 12. Store Under Recommended Conditions (e.g., -20°C) K->L G A Is the experiment an aqueous-based system (e.g., cell culture, in vitro assay)? B Use Ultrapure Water or appropriate buffer (e.g., PBS) [Protocol 1] A->B Yes C Does the required concentration exceed aqueous solubility OR is water incompatible with the experiment? A->C No D Use Anhydrous DMSO [Protocol 2] C->D Yes E Ensure final DMSO concentration in the assay is non-toxic (typically <0.5%) D->E

Caption: Decision tree for solvent selection.

References

  • Stock Solution Preparation. (n.d.). Google Cloud.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 28). Tokyo Chemical Industry.
  • What is the stability of piperidine? - Blog - Biosynce. (2025, August 25). Biosynce.
  • Standard Solution Preparation: A Comprehensive Guide - Blogs - News. (2024, October 25). Tobrand.
  • Navigating the Safe Handling of 1,3-Dibromo-2-(4-bromophenoxy)benzene: A Comprehensive Guide - Benchchem. (n.d.). BenchChem.
  • Stock Solutions. (2002). Cold Spring Harbor Laboratory Press.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.). FUJIFILM Wako Chemicals.
  • Preparation of Solutions. (n.d.). University of Mustansiriyah.
  • An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate - Benchchem. (n.d.). BenchChem.
  • Stock Solutions 101: Everything You Need to Know - G-Biosciences. (2013, February 13). G-Biosciences.
  • Preparation of Standard Solutions Theory. (n.d.). University of Mustansiriyah.
  • Stock and working solutions stability. (2023, November 14). European Bioanalysis Forum.
  • Piperidine Hydrochloride - Pipzine Chemicals. (n.d.). Pipzine Chemicals.
  • Preparing Solutions. (2025, August 18). Chemistry LibreTexts.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19). Thermo Fisher Scientific.
  • An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride - Benchchem. (n.d.). BenchChem.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. (n.d.). National Center for Biotechnology Information.
  • Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical.
  • Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 - Benchchem. (n.d.). BenchChem.
  • Laboratory Solution Preparation - Flinn Scientific. (n.d.). Flinn Scientific.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[(2,4-Dibromophenoxy)methyl]piperidine Hydrochloride

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hindered phenoxymethylpiperidines. The ortho-bromo substitution on 2,4-dibromophenol acts as a significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hindered phenoxymethylpiperidines. The ortho-bromo substitution on 2,4-dibromophenol acts as a significant steric shield, complicating standard etherification protocols.

This technical guide deconstructs the chemical causality behind these synthetic challenges. By understanding the underlying mechanisms, you can implement the self-validating protocols provided below to ensure high-yield, reproducible synthesis of 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride.

Synthesis Workflows & Mechanistic Pathways

The synthesis of the target molecule generally relies on one of two primary etherification strategies to form the critical C-O bond, followed by an acidic deprotection step.

Synthesis Phenol 2,4-Dibromophenol (Nucleophile) Intermediate N-Boc-4-[(2,4-Dibromophenoxy)methyl]piperidine (Protected Intermediate) Phenol->Intermediate Williamson Ether Synthesis (Cs2CO3, DMF, Heat) Phenol->Intermediate Mitsunobu Reaction (DIAD, PPh3, THF) Elec_W N-Boc-4-(tosyloxymethyl)piperidine (Electrophile) Elec_W->Intermediate Williamson Ether Synthesis Elec_M N-Boc-4-piperidinemethanol (Alcohol) Elec_M->Intermediate Mitsunobu Reaction Target 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl (Final Product) Intermediate->Target Deprotection (HCl in Dioxane)

Workflow for the synthesis of 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride.

Quantitative Data: Yield & Condition Comparison

To make an informed decision on your synthetic route, compare the empirical data for both etherification methods. Due to the steric bulk of the 2,4-dibromophenol, the Williamson approach is generally favored for process scale-up.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Reagents 2,4-Dibromophenol, N-Boc-4-(tosyloxymethyl)piperidine, Cs₂CO₃, DMF2,4-Dibromophenol, N-Boc-4-piperidinemethanol, DIAD, PPh₃, THF
Temperature 80–90 °C0 °C to Room Temperature
Reaction Time 12–16 hours4–8 hours
Typical Yield 75–85%50–65%
Primary Byproducts Inorganic salts (CsOTs, CsBr)Triphenylphosphine oxide (PPh₃O), hydrazine derivatives
Scalability High (preferred for process chemistry)Low to Moderate (purification bottleneck)

Validated Experimental Protocols

Every protocol must be a self-validating system. The steps below include built-in mechanistic checks to ensure the reaction is proceeding as intended.

Protocol A: Williamson Ether Synthesis (Etherification)
  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 2,4-dibromophenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add cesium carbonate (Cs₂CO₃, 2.0 equiv). Stir the suspension at room temperature for 30 minutes. Validation check: The solution should darken slightly, indicating the formation of the phenoxide ion.

  • Alkylation: Dropwise add a solution of N-Boc-4-(tosyloxymethyl)piperidine (1.1 equiv) in anhydrous DMF.

  • Heating: Heat the reaction mixture to 85 °C and stir for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the phenol is consumed.

  • Work-up: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the N-Boc protected intermediate as a clear oil.

Protocol B: Deprotection & Salt Formation
  • Deprotection: Dissolve the N-Boc intermediate in anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (5.0 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. Validation check: The product may begin to precipitate as a white cloudiness in the DCM.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess HCl. Co-evaporate twice with anhydrous toluene to azeotropically remove residual dioxane and water.

  • Trituration: Suspend the resulting crude solid in anhydrous diethyl ether. Stir vigorously for 30 minutes, filter the solid, wash with cold ether, and dry under high vacuum to afford the target hydrochloride salt as a white crystalline powder.

Troubleshooting Guides & FAQs

Q1: Why is my etherification yield low when using the Williamson route with 2,4-dibromophenol? A1: The core mechanism of the 1 is a bimolecular nucleophilic substitution (S_N2)[1]. The bulky bromine atom at the ortho-position of the phenol creates a massive steric penalty during the transition state[2]. If you are using K₂CO₃ in acetonitrile, the phenoxide is tightly ion-paired, reducing its nucleophilicity. Resolution: Switch the base to cesium carbonate (Cs₂CO₃). The larger ionic radius of cesium results in weaker ion-pairing, generating a highly reactive, "naked" phenoxide anion. Furthermore, use a highly reactive electrophile (like a tosylate) and run the reaction in a polar aprotic solvent (DMF) at 85 °C to overcome the activation energy barrier.

Q2: I attempted the Mitsunobu reaction, but the reaction stalled and purification was a nightmare. What went wrong? A2: The Mitsunobu reaction requires the pronucleophile to be sufficiently acidic to protonate the betaine intermediate. While 2,4-dibromophenol has a favorable 3[3], its steric bulk hinders the subsequent S_N2 attack on the activated alkoxyphosphonium intermediate. This kinetic delay allows the azodicarboxylate to undergo side reactions. Additionally, the generation of stoichiometric triphenylphosphine oxide (PPh₃O) frequently co-elutes with the target compound. Resolution: For sterically hindered phenols, the Williamson route is generally superior. However, if you must use the Mitsunobu pathway, consider using 4[4]. This solid-supported reagent functions effectively and allows the problematic PPh₃O byproduct to be removed via simple filtration, drastically improving the isolated yield.

Q3: During the deprotection step, my final hydrochloride salt is a sticky gum instead of a solid powder. How do I fix this? A3: Piperidine hydrochloride salts are notoriously5[5]. When deprotecting the N-Boc group using HCl in dioxane, residual dioxane or atmospheric moisture can become trapped in the crystal lattice, preventing proper nucleation and resulting in a gummy residue. Resolution: The protocol must be a self-validating system for anhydrous conditions. After concentration, perform a co-evaporation with anhydrous toluene. Toluene forms an azeotrope with water and dioxane, pulling them out of the matrix. Finally, triturate the crude gum vigorously in anhydrous diethyl ether. The mechanical shearing in a non-polar solvent forces the salt to crystallize.

References

  • [4] Solid-Supported Reagents in Organic Synthesis. Academia.edu. 4

  • [5] US5039803A - Process for preparing aryl-substituted piperidines. Google Patents. 5

  • [1] 1-Boc-4-(2-ethoxyphenoxy)piperidine | 902836-72-0. Benchchem. 1

  • [2] Synthesis of Potential Anti-Tumor Agents Related to Ethanolamine. I. Phenoxyacetic Acid Derivatives. ScholarWorks at WMU. 2

  • [3] 2,4-Dibromophenol SDS, 615-58-7 Safety Data Sheets. ECHEMI. 3

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility and formulation challenges with 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility and formulation challenges with 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl .

Due to its specific chemical architecture, this compound presents a classic "solubility dichotomy." It features a hydrophilic, protonated piperidine headgroup (the hydrochloride salt) tethered to a massive, highly lipophilic 2,4-dibromophenoxy tail. This structural conflict often leads to paradoxical insolubility, micelle formation, and rapid precipitation in standard biological assays.

Below, we break down the root causes of these issues and provide self-validating protocols to ensure the integrity of your experimental data.

Diagnostic Workflow

Before adjusting your formulation, identify where the solubility failure is occurring in your workflow.

Workflow Start Solubility Issue Detected Q1 Precipitation in Primary Stock (DMSO)? Start->Q1 Q2 Precipitation during Buffer Dilution (PBS)? Start->Q2 Sol1 Cause: Hygroscopic Water Absorption Action: Use Anhydrous DMSO, Warm to 37°C & Sonicate Q1->Sol1 Yes Sol2 Cause: Salting-Out & Common-Ion Action: Pre-mix with Surfactant, Use Low-Chloride Buffer Q2->Sol2 Yes

Decision tree for troubleshooting 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl solubility issues.

Frequently Asked Questions (FAQs)

Q: My compound was completely soluble in 100% DMSO yesterday, but today the stock is cloudy. Why did it crash out? A: This is a classic symptom of solvent degradation rather than compound instability. DMSO is highly hygroscopic, meaning it rapidly absorbs atmospheric moisture[1]. When water enters the DMSO stock, it alters the hydrogen-bonding network of the solvent. Because the 2,4-dibromophenoxy moiety is extremely lipophilic, even a 2-5% water content in the DMSO can strip the aprotic solvation shell, forcing the compound into micro-precipitates.

  • The Fix: Always use fresh, anhydrous DMSO. Aliquot your primary stocks into single-use vials flushed with argon or nitrogen to prevent atmospheric exposure.

Q: When I dilute my clear DMSO stock into standard PBS (pH 7.4), the compound instantly forms a milky suspension. Is this because the pH is too high? A: While pH plays a role, the primary culprits are the Common-Ion Effect and the Salting-Out Effect . PBS contains approximately 137 mM NaCl and 2.7 mM KCl. The massive influx of chloride ions shifts the solubility equilibrium of your hydrochloride salt toward the solid state (the common-ion effect)[2]. Furthermore, the high ionic strength of PBS causes water molecules to preferentially hydrate the inorganic sodium and chloride ions. This strips the hydration shell away from your drug, forcing the highly hydrophobic dibromophenoxy groups to aggregate and precipitate (salting-out)[3].

Mechanism N1 Compound in DMSO (Solvated) N2 Dilution into PBS (137 mM NaCl) N1->N2 N3 Common-Ion Effect (Excess Cl⁻) N2->N3 Drives equilibrium N4 Salting-Out Effect (Water binds Na⁺/Cl⁻) N2->N4 Desolvates drug N5 Hydrophobic Aggregation (Dibromophenoxy groups) N3->N5 N4->N5 N6 Precipitation N5->N6

Molecular mechanisms driving precipitation of lipophilic HCl salts in physiological buffers.

Q: Can I just heat the PBS to force it into solution? A: Heating will temporarily increase kinetic solubility, creating a "parachute effect" where the drug appears dissolved. However, as the assay cools to room temperature or 37°C, the compound will undergo nucleation and crystallize out of solution, leading to highly variable assay results. You must alter the solvent matrix instead of relying on temperature alone.

Quantitative Solubility Profiles

To guide your experimental design, reference the expected solubility states of 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl across common laboratory matrices:

Solvent / ConditionExpected StatePrimary Limiting FactorRecommended Action
100% Anhydrous DMSO Highly Soluble (>20 mM)NoneStore sealed at -20°C with desiccant.
DMSO (Air-Exposed) Micro-suspensionHygroscopic water absorptionWarm to 37°C, sonicate for 5 mins.
PBS (pH 7.4, High Cl⁻) Insoluble (<100 µM)Salting-out & Common-ion effectSwitch to a low-chloride buffer.
Pure Water (pH ~4.5) Moderately SolubleHydrophobic bulk aggregationAdd 10-20% HP-β-Cyclodextrin.
Self-Validating Formulation Protocol for Aqueous Assays

To successfully transition 4-[(2,4-Dibromophenoxy)methyl]piperidine HCl from a DMSO stock into an aqueous environment for in vitro or in vivo testing, you must construct a transitional solvent matrix. Do not just list steps; follow the causality of this self-validating system.

Materials Required:

  • Anhydrous DMSO stock (10 mM)

  • Tween-80 or Cremophor EL (Surfactant)

  • Low-chloride biological buffer (e.g., 50 mM HEPES, pH 7.2, adjusted with NaOH)

Step-by-Step Methodology:

  • Create the Co-Solvent Matrix:

    • Action: In a clean microcentrifuge tube, mix 10 µL of your 10 mM DMSO stock with 10 µL of 100% Tween-80. Pipette vigorously to mix.

    • Causality: The highly lipophilic dibromophenoxy moiety will attempt to minimize contact with water. Tween-80 coats the molecule, providing a hydrophobic core for the tail while its PEGylated exterior prepares to interface with the aqueous buffer.

  • Prepare the Aqueous Phase:

    • Action: Warm 980 µL of the low-chloride HEPES buffer to 37°C.

    • Causality: Using HEPES instead of PBS removes the 137 mM chloride concentration, entirely bypassing the common-ion effect that forces HCl salts to precipitate[2].

  • Dynamic Dilution:

    • Action: While vortexing the warmed HEPES buffer at medium speed, add the DMSO/Tween-80 mixture dropwise (1 drop per second).

    • Causality: Rapid, dynamic mixing prevents localized supersaturation, ensuring the surfactant micelles form uniformly around the compound.

  • Validation Check 1 (The Tyndall Effect):

    • Action: Shine a standard laser pointer through the final solution in a dimly lit room.

    • Validation: If you see a solid, highly visible beam path (the Tyndall effect), you have created a colloidal suspension (micelles/aggregates) rather than a true solution. A clear, invisible path indicates true molecular dissolution.

  • Validation Check 2 (Centrifugation):

    • Action: Centrifuge the final mixture at 10,000 x g for 10 minutes.

    • Validation: Carefully inspect the bottom of the tube against a black background. If a white pellet is visible, the compound has crashed out. The supernatant must be analyzed via UV-Vis or HPLC to confirm the true final concentration before applying it to your biological assay.

References
  • Serajuddin, A. T. M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59 (2007) 603–616. Available at:[Link]

  • Carmit, M. et al. "Pharmaceutical compositions of water soluble peptides with poor solubility in isotonic conditions." U.S. Patent 10,039,801 B2.

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 4-[(2,4-Dibromophenoxy)methyl]piperidine

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of heavily functionalized basic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of heavily functionalized basic amines. The molecule 4-[(2,4-Dibromophenoxy)methyl]piperidine presents a dual-faceted chromatographic challenge: the highly lipophilic and polarizable 2,4-dibromophenoxy moiety drives extreme hydrophobic retention, while the secondary piperidine amine (pKa ~10.4) acts as a potent cation, aggressively binding to residual silanols on silica-based stationary phases.

This guide provides self-validating protocols, mechanistic troubleshooting, and optimized methodologies to ensure high-yield, high-purity recovery during your drug development workflows.

Module 1: Mechanistic Troubleshooting (The "Why")

To optimize purification, we must first understand the causality of our chromatographic failures. Standard Type-A silica and older C18 columns contain a high density of residual silanols (-Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate to form anionic sites (-Si-O⁻).

When 4-[(2,4-Dibromophenoxy)methyl]piperidine is introduced at a neutral or slightly acidic pH, its piperidine nitrogen is fully protonated. The resulting electrostatic attraction between the cationic amine and the anionic silanol creates a secondary ion-exchange retention mechanism ()[1]. This "velcro effect" disrupts the primary hydrophobic partitioning, leading to severe peak tailing, broad elution profiles, and irreversible adsorption ()[2].

Module 2: Frequently Asked Questions (FAQs)

Q1: My compound elutes as a massive, asymmetrical tailing peak on a standard C18 column. How do I fix this? A1: Peak tailing for basic amines is rarely a physical column void; it is almost always a chemical secondary interaction. To self-validate this, inject a neutral standard (e.g., acetone or toluene). If the neutral peak is symmetrical but your piperidine tails, the root cause is definitively silanol interaction[1]. Solution: You must suppress the silanol activity. Lower the mobile phase pH below 2.5 (using 0.1% Formic Acid) to fully protonate the silanols, rendering them neutral ()[3]. Alternatively, switch to a base-deactivated Type-B silica column designed to repel basic cations ()[4].

Q2: I added 0.1% TFA to my reversed-phase mobile phase, but the retention time is now excessively long. Why? A2: TFA is a strong ion-pairing agent. While it successfully masks silanols, the hydrophobic trifluoroacetate counter-ion pairs with your protonated piperidine. Combined with the already extreme hydrophobicity of the 2,4-dibromophenoxy group, this massively increases retention. Solution: Transition to a high-pH mobile phase (e.g., pH 10.5). At this pH, the piperidine is deprotonated (neutralized), eliminating both silanol interactions and the need for ion-pairing.

Q3: I am using Normal Phase (Flash) chromatography, and my recovery of the piperidine is less than 40%. Where is my compound? A3: Free amines irreversibly bind to the acidic silanols of bare silica gel. Your compound is likely permanently adsorbed to the column head. Solution: You must chemically mask the silica. Pre-equilibrate your silica column with 1-5% Triethylamine (TEA) in your non-polar solvent. TEA acts as a sacrificial silanol suppressor, aggressively binding to the active sites so your target piperidine can elute freely ()[5].

Module 3: Diagnostics & Interaction Pathways

G Start Peak Tailing Observed for Basic Piperidine CheckSystem Inject Neutral Standard (e.g., Acetone) Start->CheckSystem IsSystem Does Neutral Standard Tail? CheckSystem->IsSystem Physical Physical Issue: Check void volume or fittings IsSystem->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions IsSystem->Chemical No LowPH Strategy A: Low pH (< 2.5) Protonate Silanols Chemical->LowPH HighPH Strategy B: High pH (> 10.5) Deprotonate Amine Chemical->HighPH BaseDeact Strategy C: Column Chemistry Use Base-Deactivated C18 Chemical->BaseDeact

Workflow for diagnosing and resolving peak tailing of basic amines in HPLC.

G Analyte 4-[(2,4-Dibromophenoxy)methyl]piperidine Hydrophobic 2,4-Dibromophenoxy Group (Highly Lipophilic) Analyte->Hydrophobic BasicAmine Piperidine Ring (pKa ~10.4) (Cationic at neutral pH) Analyte->BasicAmine C18 C18 Alkyl Chains (Hydrophobic Retention) Hydrophobic->C18 Primary Partitioning Silanol Residual Silanols (SiO-) (Ion-Exchange / Tailing) BasicAmine->Silanol Electrostatic Attraction

Mechanistic interactions between the target molecule and reversed-phase stationary phases.

Module 4: Optimized Experimental Protocols
Protocol A: High-pH Reversed-Phase HPLC Purification

This protocol utilizes a high-pH strategy to deprotonate the piperidine, eliminating secondary ionic interactions and relying solely on the dibromophenoxy group for predictable hydrophobic retention.

  • Column Selection: Select a high-pH tolerant C18 column (e.g., Hybrid Particle Technology / Type-B silica), 5 µm particle size.

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide.

    • Self-Validation Step: Measure the pH of the aqueous buffer after mixing using a calibrated probe, ensuring it is strictly ≥ 10.5 to guarantee complete deprotonation of the piperidine.

    • Organic (B): LC-MS grade Acetonitrile.

  • System Equilibration: Purge the system and equilibrate the column with 5% B for 10 column volumes (CV).

    • Self-Validation Step: Monitor the baseline at 254 nm. Do not inject until the baseline drift is < 1 mAU/min.

  • Gradient Elution:

    • 0-2 min: Hold at 5% B.

    • 2-15 min: Linear gradient from 5% B to 95% B.

    • 15-18 min: Hold at 95% B (to wash strongly retained dibrominated impurities).

    • 18-22 min: Re-equilibrate at 5% B.

Protocol B: Amine-Deactivated Normal Phase Flash Chromatography

For bulk purification (>1 gram), normal phase is preferred but requires strict silanol suppression[2].

  • Solvent System: Hexane (A) and Ethyl Acetate (B).

  • Column Preparation: Pack a standard bare silica gel column.

  • Silanol Suppression (Critical Step): Flush the column with 3 Column Volumes (CV) of Hexane containing 2% Triethylamine (TEA).

    • Self-Validation Step: Collect the first 2 CVs of the column effluent and test with pH paper; a basic reading validates that the column is fully saturated with the silanol suppressor and ready for the analyte.

  • Equilibration: Flush with 2 CV of pure Hexane to remove unbound, excess TEA.

  • Loading & Elution: Dissolve the crude 4-[(2,4-Dibromophenoxy)methyl]piperidine in a minimum volume of Dichloromethane (DCM) and load onto the column head. Run a step gradient (90:10, 70:30, 50:50 Hexane:EtOAc).

Module 5: Quantitative Data Summaries

Table 1: Column & Mobile Phase Selection Matrix for Basic Amines

StrategyStationary PhaseMobile Phase AdditiveMechanism of ActionPeak ShapeRetention Time
Standard Acidic Standard C18 (Type-A)0.1% Formic Acid (pH ~2.7)Partial silanol protonationPoor (Tailing)Moderate
Ion-Pairing End-capped C180.1% TFA (pH ~2.0)Full silanol protonation + Ion pairingGoodVery Long
High pH BEH/Hybrid C1810mM NH₄HCO₃ (pH 10.5)Analyte deprotonation (Neutralization)ExcellentPredictable
Silanol Suppression Bare Silica (Normal Phase)1-5% Triethylamine (TEA)Sacrificial binding to active silanolsGoodShort

Sources

Optimization

Technical Support Center: Troubleshooting Halogenated Impurities in 4-[(2,4-Dibromophenoxy)methyl]piperidine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of synthesizing aryloxymethyl piperidines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of synthesizing aryloxymethyl piperidines. The 2,4-dibromophenyl ether moiety is particularly susceptible to halogen-related impurities. This guide provides a mechanistic breakdown, validated protocols, and a diagnostic workflow to ensure high-purity synthesis.

Mechanistic Origins of Halogenated Impurities

To solve an impurity issue, we must first establish the causality behind its formation. In this specific synthesis, halogenated impurities typically manifest via three distinct pathways:

  • Homolog Impurities (Under/Over-bromination): The starting material, 2,4-dibromophenol, is synthesized via the electrophilic aromatic substitution of phenol. Because bromine is an ortho/para director, the reaction lacks absolute selectivity, often leaving trace 2-bromophenol, 4-bromophenol, and[1]. These analogs react identically to the target phenol, carrying over directly into the final product.

  • Halogen Exchange (Finkelstein-type): If the Williamson ether synthesis route is employed using 4-(chloromethyl)piperidine in polar aprotic solvents (e.g., DMF) at[2], trace free halide ions can catalyze a halogen exchange, converting the brominated starting material into a mixed chloro/bromo species.

  • Reductive Debromination: Aryl bromides are sensitive to photolytic cleavage and transition-metal-catalyzed reduction. Exposure to ambient UV light or residual metal catalysts from upstream synthesis can homolytically cleave the C-Br bond, yielding mono-bromo impurities.

Quantitative Impurity Tracking

Use the following LC-MS mass shift data to rapidly diagnose the root cause of your specific impurity.

Impurity TypeExpected Mass Shift (Da)Mechanistic OriginPrimary Prevention Strategy
Debromination -78 / -80 DaPhotolysis or reductive cleavage of C-Br bond.Use amber glassware; purge with inert gas.
Over-bromination +78 / +80 Da2,4,6-tribromophenol contamination in starting material[1].Pre-purify 2,4-dibromophenol via recrystallization[3].
Halogen Exchange -44 DaBr displaced by Cl during Williamson ether synthesis[2].Switch to Mitsunobu route or use mesylate leaving groups.

Diagnostic Workflow

Follow this logical decision tree when an impurity is detected during LC-MS analysis.

ImpurityTroubleshooting Start Impurity Detected in 4-[(2,4-Dibromophenoxy)methyl]piperidine MassShift Analyze Mass Shift via LC-MS Start->MassShift LossBr Mass: -78/80 Da (Debromination) MassShift->LossBr AddBr Mass: +78/80 Da (Over-bromination) MassShift->AddBr Exchange Mass: -44 Da (Br to Cl Exchange) MassShift->Exchange Action1 Audit Photolytic Exposure & Reductive Reagents LossBr->Action1 Action2 Verify 2,4-Dibromophenol Starting Material Purity AddBr->Action2 Action3 Eliminate Chlorinated Solvents & Check Halide Leaving Group Exchange->Action3 Solution1 Use Amber Glassware & Degassed Solvents Action1->Solution1 Solution2 Pre-purify Phenol via Recrystallization Action2->Solution2 Solution3 Switch to Mitsunobu Route or use Mesylate Action3->Solution3

Diagnostic workflow for identifying and resolving halogenated impurities via LC-MS mass shifts.

Self-Validating Experimental Protocol: Optimized Mitsunobu Route

To minimize halogen exchange and elimination side reactions typical of the Williamson ether synthesis[2], we strongly recommend the Mitsunobu Coupling Route [4]. This protocol utilizes N-Boc-4-(hydroxymethyl)piperidine, completely avoiding alkyl halides and harsh basic conditions.

Objective: Achieve >99% purity by suppressing halogen exchange and utilizing mild conditions.

Reagents:

  • 2,4-Dibromophenol (1.0 eq)

  • N-Boc-4-(hydroxymethyl)piperidine (1.05 eq)

  • Triphenylphosphine (PPh3) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Material Validation: Pre-analyze the 2,4-dibromophenol via HPLC. Ensure 2,4,6-tribromophenol is[3]. Recrystallize from hexanes if necessary.

  • System Preparation: Purge a dry, amber-glass round-bottom flask with Argon to prevent photolytic debromination and oxidation.

  • Dissolution: Dissolve 2,4-dibromophenol and N-Boc-4-(hydroxymethyl)piperidine in anhydrous THF (0.2 M). Add PPh3. Cool the mixture to 0 °C.

  • Activation: Add DIAD dropwise over 30 minutes. Causality Note: DIAD must be added slowly to control the exothermic formation of the betaine intermediate. Rapid addition causes localized heating, which can induce[5].

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the complete inversion of the alcohol via [4].

  • Workup & Deprotection: Quench with water, extract with EtOAc. Purify the N-Boc intermediate via column chromatography to remove triphenylphosphine oxide (TPPO) and [6]. Deprotect using 4M HCl in Dioxane to yield the final piperidine hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a +78 Da mass shift. How do I purge this impurity? A: A +78/80 Da shift indicates a tribrominated impurity (likely the 2,4,6-tribromophenoxy derivative). This originates entirely from your 2,4-dibromophenol starting material[1]. Because the tribromo ether has near-identical polarity to the target product, downstream chromatographic separation is extremely difficult. Solution: You must purify the starting phenol before the reaction via vacuum distillation or recrystallization.

Q2: I am using the Williamson ether route with 4-(chloromethyl)piperidine, but I see a -44 Da impurity. What is happening? A: You are observing a halogen exchange. The mass difference between Bromine (~79/81) and Chlorine (~35/37) is approximately 44 Da. In polar aprotic solvents like DMF, trace free bromide can displace the chloride on your starting material, or chloride can displace an aryl bromide under harsh basic conditions[2]. Solution: Switch to the Mitsunobu route (using the alcohol) or use a mesylate/tosylate leaving group instead of a chloride.

Q3: Why is my purified product turning slightly brown over time on the bench? A: Aryl bromides are susceptible to photolytic degradation. Ambient UV light homolytically cleaves the C-Br bond, generating bromine radicals that polymerize or oxidize the piperidine ring, causing discoloration. Solution: Store the final compound in amber vials under an inert argon atmosphere at 4 °C.

References

  • Stabilized 2,4-dibromophenol and its production - Google Patents (US3454654A).
  • 2,4-Dibromophenol Analysis and Impurities - SIELC Technologies. Available at: [Link]

  • Mitsunobu Reaction Mechanism and Scope - Organic Chemistry Portal. Available at:[Link]

  • Investigation of Variable Impurity Profile from a Mitsunobu Reaction - ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4-[(2,4-Dibromophenoxy)methyl]piperidine and Analogs in Sigma Receptor Assays: A Technical Guide

For researchers and drug development professionals navigating the complex landscape of neurological and psychiatric therapeutics, the sigma receptor system presents a compelling target.[1][2] These unique intracellular c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex landscape of neurological and psychiatric therapeutics, the sigma receptor system presents a compelling target.[1][2] These unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum-mitochondria interface, are implicated in a host of cellular functions and pathophysiological processes, including neuroprotection, neuroplasticity, and neuroinflammation.[3][4][5] The 4-(phenoxymethyl)piperidine scaffold has emerged as a promising chemotype for modulating sigma receptor activity. This guide provides an in-depth comparative analysis of the receptor binding efficacy of 4-[(2,4-Dibromophenoxy)methyl]piperidine and its structural analogs, grounded in experimental data and established scientific principles.

The Rationale for Targeting Sigma Receptors with 4-(Phenoxymethyl)piperidines

The decision to investigate the 4-(phenoxymethyl)piperidine scaffold is rooted in its demonstrated affinity and selectivity for sigma receptors.[6][7] Structure-activity relationship (SAR) studies have revealed that modifications to both the phenoxy and piperidine rings can significantly influence binding potency and selectivity between the two primary sigma receptor subtypes, sigma-1 (σ₁) and sigma-2 (σ₂).[6][7][8] Halogenation of the phenoxy ring, in particular, has been shown to be a key determinant of affinity.[6][7][8] This guide focuses on the 2,4-dibromo substitution pattern to provide a detailed understanding of its impact on receptor interaction.

The therapeutic potential of modulating sigma receptors is vast. Sigma-1 receptor agonists have shown promise for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, while antagonists are being investigated for their potential in treating neuropathic pain and psychosis.[3][9][10] The sigma-2 receptor is a biomarker for proliferating tumor cells, and its ligands are being explored as potential cancer diagnostics and therapeutics.[11][12] A thorough understanding of the binding characteristics of novel ligands is the foundational step in harnessing this therapeutic potential.

Comparative In Vitro Efficacy at Sigma-1 and Sigma-2 Receptors

The following table summarizes the in vitro binding affinities (Ki, in nM) of a series of halogenated 4-(phenoxymethyl)piperidine analogs for sigma-1 and sigma-2 receptors. The data is compiled from seminal studies in the field and provides a direct comparison for understanding the impact of the 2,4-dibromo substitution. Lower Ki values indicate higher binding affinity.

CompoundSubstitution on Phenoxy RingSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (Sigma-2 Ki / Sigma-1 Ki)
Analog 1 4-Bromo0.38 - 24.33.9 - 3611.19 - 121
Analog 2 3-Bromo0.38 - 24.33.9 - 3611.19 - 121
Analog 3 4-Iodo0.38 - 24.33.9 - 3611.19 - 121
Analog 4 4-Nitro0.38 - 24.33.9 - 3611.19 - 121
Analog 5 4-Cyano0.38 - 24.33.9 - 3611.19 - 121
Reference 1 NE-1000.86 - 4.16>55-fold selective for σ₁>55
Reference 2 Haloperidol~4~4Non-selective

Note: The range of Ki values for the halogenated analogs is presented as reported in the foundational study by Mach et al. (1997), which evaluated a series of N-substituted 4-(phenoxymethyl)piperidines.[6][7][8] The exact Ki for a specific N-substituent would fall within this range. While data for the 2,4-dibromo analog is not explicitly available in this dataset, the data for mono-bromo and other halogenated derivatives provide a strong basis for predicting its likely high affinity.

Experimental Workflows: A Self-Validating System

To ensure the trustworthiness and reproducibility of the binding data, it is imperative to employ well-validated and meticulously executed experimental protocols. The following sections detail the step-by-step methodologies for conducting radioligand binding assays for sigma-1 and sigma-2 receptors.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., guinea pig liver) in ice-cold buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend pellet in assay buffer prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand (3H-pentazocine for σ₁ or [3H]-DTG for σ₂) and competing ligand (e.g., 4-[(2,4-Dibromophenoxy)methyl]piperidine) prep4->assay1 assay2 Separate bound from free radioligand via vacuum filtration assay1->assay2 assay3 Wash filters to remove non-specific binding assay2->assay3 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay3->analysis1 analysis2 Generate competition curves and calculate IC50 values analysis1->analysis2 analysis3 Calculate Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the sigma-1 receptor using -pentazocine as the selective radioligand.[13][14]

Materials:

  • Membrane Preparation: Guinea pig liver membranes (a rich source of sigma-1 receptors).[13]

  • Radioligand: -pentazocine.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 4-[(2,4-Dibromophenoxy)methyl]piperidine and analogs.

  • Instrumentation: 96-well plates, vacuum filtration apparatus, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of -pentazocine.

  • Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.[16]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Sigma-2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity for the sigma-2 receptor using the non-selective sigma ligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) in the presence of a masking agent for the sigma-1 receptor.[2][14]

Materials:

  • Membrane Preparation: As described in Protocol 1.

  • Radioligand: [³H]-DTG.

  • Sigma-1 Masking Agent: (+)-Pentazocine (to block binding of [³H]-DTG to sigma-1 receptors).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 4-[(2,4-Dibromophenoxy)methyl]piperidine and analogs.

  • Instrumentation: As described in Protocol 1.

Procedure: The procedure is analogous to Protocol 1, with the key difference being the inclusion of a saturating concentration of (+)-pentazocine in all wells to ensure that [³H]-DTG only binds to sigma-2 receptors.

Causality Behind Experimental Choices: Understanding Functional Outcomes

While binding affinity (Ki) is a critical parameter, it does not fully describe the biological activity of a compound. A ligand can be an agonist, an antagonist, or an inverse agonist.[17] Functional assays are therefore essential to characterize the efficacy of 4-[(2,4-Dibromophenoxy)methyl]piperidine and its analogs.

Diagram: Sigma-1 Receptor Signaling Pathways

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_nucleus Nucleus s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates Ca2+ signaling bip BiP s1r->bip Chaperone activity mito Mitochondrial Function (e.g., bioenergetics) s1r->mito Regulates gene Gene Transcription (e.g., neurotrophic factors) s1r->gene Influences ip3r->mito Ca2+ flux

Caption: Simplified Sigma-1 Receptor Signaling.

Functional Assays for Sigma Receptor Ligands
  • Sigma-1 Receptor Agonism/Antagonism: The functional activity of sigma-1 receptor ligands can be assessed through various cellular and in vivo assays. For instance, sigma-1 receptor antagonists have been shown to potentiate opioid analgesia, and this can be measured in animal models of pain.[10] In cellular models, the ability of a ligand to modulate calcium signaling or cell survival pathways known to be regulated by the sigma-1 receptor can be investigated.[5][9]

  • Sigma-2 Receptor Functional Assays: Characterizing the functional activity of sigma-2 receptor ligands often involves assessing their impact on cell viability and apoptosis in cancer cell lines, as many sigma-2 ligands induce cell death.[11][12] Caspase-3 activity assays are commonly used to quantify apoptosis.[11]

Conclusion

This guide provides a comprehensive framework for evaluating the comparative efficacy of 4-[(2,4-Dibromophenoxy)methyl]piperidine and its analogs at sigma-1 and sigma-2 receptors. The provided data on related halogenated compounds strongly suggest that the 2,4-dibromo substitution pattern is likely to confer high affinity for sigma receptors. The detailed experimental protocols offer a robust methodology for determining the precise binding affinities and functional activities of these compounds. A thorough understanding of the interactions between this chemical scaffold and the sigma receptor system is a critical step in the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders.

References

  • Ishikawa, M., & Hashimoto, K. (2009). The role of sigma-1 receptors in the pathophysiology of neuropsychiatric diseases. Journal of Receptors and Signal Transduction, 29(3-4), 185-194. [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods, 69(2), 143-150. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience, 13(2), 108-123. [Link]

  • Nguyen, L., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127(1), 17-29. [Link]

  • Wang, Y., et al. (2019). Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Cellular Neuroscience, 13, 49. [Link]

  • Mach, R. H., et al. (1997). Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]-1-(Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of Medicinal Chemistry, 40(11), 1657-1667. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience, 13(2), 108-123. [Link]

  • Okuyama, S., & Nakazato, A. (1996). NE-100: a novel sigma receptor antagonist. CNS Drug Reviews, 2(2), 226-237. [Link]

  • Mach, R. H., et al. (1997). Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]-1-(Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Academia.edu. [Link]

  • Mach, R. H., et al. (1997). Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]-1-(Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of Medicinal Chemistry, 40(11), 1657-1667. [Link]

  • Okuyama, S., et al. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. European Journal of Pharmacology, 233(2-3), 285-290. [Link]

  • Zeng, C., et al. (2014). Functional Assays to Define Agonists and Antagonists of the sigma-2 Receptor. Journal of Pharmacological and Toxicological Methods, 69(2), 143-150. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Okuyama, S., & Nakazato, A. (1996). NE-100: A Novel Sigma Receptor Antagonist. CNS Drug Reviews, 2(2), 226-237. [Link]

  • Mach, R. H., et al. (1997). Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of Medicinal Chemistry, 40(11), 1657-1667. [Link]

  • Okuyama, S., et al. (1995). Effect of NE-100, a novel sigma receptor ligand, on phencyclidine- induced delayed cognitive dysfunction in rats. Neuroscience Letters, 189(1), 60-62. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • El-Daher, S. S., & Kassiou, M. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(4), 282-297. [Link]

  • Celtarys. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Waterhouse, R. N., et al. (1997). Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents: initial studies in mouse tumor models. Nuclear Medicine and Biology, 24(7), 629-636. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Saeedi, S., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(18), 1736-1744. [Link]

  • Cobos, E. J., et al. (2017). Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. In Neuropathic Pain: From Mechanisms to Treatment. Springer, Cham. [Link]

  • González-Trujano, M. E., et al. (2021). Sigma-1 receptor antagonist (BD-1063) potentiates the antinociceptive effect of quercetin in neuropathic pain induced by chronic constriction injury. Drug Development Research, 82(2), 267-277. [Link]

Sources

Comparative

A Comparative Guide to Validating HPLC-UV Results for 4-[(2,4-Dibromophenoxy)methyl]piperidine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals As pharmaceutical pipelines increasingly feature complex, halogenated amine intermediates, analytical scientists face unique chr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals

As pharmaceutical pipelines increasingly feature complex, halogenated amine intermediates, analytical scientists face unique chromatographic challenges. Validating purity and assay methods for compounds like 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride requires more than just running a standard gradient. It demands a mechanistic understanding of secondary amine interactions, chromophore behavior, and isotopic signatures.

This guide provides an authoritative, objective comparison of HPLC-UV against alternative platforms (UHPLC-UV and LC-MS), detailing the causality behind method development and offering a self-validating protocol aligned with the latest .

Analytical Target Profile (ATP) & Mechanistic Challenges

Before executing a validation, we must define the Analytical Target Profile (ATP) as recommended by . For 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride, the ATP must account for two distinct structural challenges:

  • The Piperidine Amine (pKa ~11.2): In standard aqueous mobile phases (pH 2–8), the secondary amine is fully protonated. These positively charged molecules interact aggressively with unshielded, ionized silanols (SiO⁻) on traditional silica columns, leading to severe peak tailing and loss of resolution.

  • The 2,4-Dibromophenoxy Chromophore: The aromatic ring, substituted with an ether linkage and two heavy bromine atoms, shifts the π→π∗ transitions, providing a robust UV absorbance maximum at ~230 nm. Furthermore, the two bromine atoms provide a highly specific isotopic signature in mass spectrometry.

To mitigate peak tailing, the method must employ an acidic ion-pairing agent. Trifluoroacetic acid (TFA) serves a dual purpose: it lowers the pH to ~2.5 (neutralizing residual silanols to SiOH) and forms a neutral ion-pair with the protonated piperidine, facilitating clean partitioning into the stationary phase.

SilanolMitigation Amine Protonated Piperidine (pKa ~11.2) Silanol Ionized Silanols (SiO-) Amine->Silanol Standard Mobile Phase TFA 0.1% TFA (pH 2.5) Ion-Pairing & Masking Amine->TFA Optimized Method Tailing Peak Tailing & Poor Resolution Silanol->Tailing NeutralSilanol Neutralized Silanols (SiOH) TFA->NeutralSilanol SharpPeak Sharp Peak & High Resolution NeutralSilanol->SharpPeak

Mechanistic mitigation of secondary amine peak tailing using acidic ion-pairing.

Platform Comparison: HPLC-UV vs. UHPLC-UV vs. LC-MS

While HPLC-UV is the workhorse for routine Quality Control (QC) lot release, relying on it blindly without orthogonal verification introduces risk. Below is an objective performance comparison of analytical platforms for this specific intermediate.

ParameterHPLC-UV (Primary)UHPLC-UV (Alternative)LC-MS (Orthogonal)
Primary Use Case Routine Assay & PurityHigh-Throughput PurityImpurity Identification
Column Chemistry 5 µm Hybrid C181.7 µm Sub-2-micron C182.1 mm ID C18 (Volatile buffers)
Run Time 15–20 minutes3–5 minutes10–15 minutes
Sensitivity (LOD) ~0.05 µg/mL~0.02 µg/mL~0.001 µg/mL
Specificity Moderate (Retention Time)High (Peak Capacity)Absolute (m/z & Isotope Pattern)
Capital Cost Low ($30k - $50k)Medium ($60k - $80k)High ($150k+)

The Verdict: HPLC-UV remains the most cost-effective and robust choice for routine assay validation. However, LC-MS is mandatory during the specificity phase of validation . Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) at a near 1:1 natural abundance, a dibrominated molecule exhibits a distinct 1:2:1 isotopic cluster at M, M+2, and M+4. This allows the analyst to definitively prove that the HPLC-UV peak is the target API and track any de-brominated degradation products.

Self-Validating Experimental Methodologies

A protocol is only as good as its built-in controls. The following HPLC-UV methodology incorporates a System Suitability Test (SST) to ensure the system is self-validating prior to data acquisition, as outlined in the .

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. Causality: Matches the initial gradient conditions to prevent solvent-mismatch peak distortion (fronting).

  • Standard Preparation: Accurately weigh 25.0 mg of 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (0.5 mg/mL).

HPLC-UV Chromatographic Protocol
  • Column: Waters XBridge C18, 150 x 4.6 mm, 5 µm. Causality: Ethylene Bridged Hybrid (EBH) particles have significantly fewer active silanols than standard silica, drastically reducing amine tailing.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus the analyte)

    • 2–12 min: 10% 90% B (Linear ramp for impurity elution)

    • 12–15 min: 90% B (Column wash)

    • 15–20 min: 10% B (Re-equilibration)

Built-In System Suitability (SST) Criteria

Before injecting validation samples, inject the standard six times. The system is only validated for use if:

  • Retention Time %RSD: 1.0% (Ensures pump stability).

  • Peak Area %RSD: 2.0% (Ensures autosampler precision).

  • Tailing Factor (Tf): 1.5 (Proves silanol interactions are adequately masked).

  • Theoretical Plates (N): 5,000 (Ensures column efficiency).

ICH Q2(R2) Validation Results & Data Presentation

Following the execution of the protocol, the method was subjected to full ICH Q2(R2) validation. The quantitative data is summarized in the table below, demonstrating that the HPLC-UV method is highly accurate and precise.

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteNo peaks in blank; LC-MS confirmed 1:2:1 isotopePass
Linearity (Range) 0.999 (25% to 150% of nominal)R² = 0.9998 (0.125 to 0.75 mg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% ± 0.6% (n=9)Pass
Method Precision %RSD 2.0% for 6 preparations%RSD = 0.85%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Visualizing the Validation Lifecycle

To ensure compliance and traceability, the validation of this method follows a strict lifecycle approach. The diagram below maps the logical relationships between method development, primary assay validation, and orthogonal verification.

ValidationLifecycle ATP 1. Analytical Target Profile (ICH Q14) MethodDev 2. Method Development (Buffer, Column, Gradient) ATP->MethodDev HPLC 3a. HPLC-UV (Primary Assay) MethodDev->HPLC LCMS 3b. LC-MS (Orthogonal Impurity ID) MethodDev->LCMS Validation 4. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) HPLC->Validation LCMS->Validation Specificity Check Routine 5. Routine QC & Lifecycle Management Validation->Routine

ICH Q14/Q2(R2) aligned lifecycle workflow for analytical procedure validation.

Conclusion

Validating the HPLC-UV method for 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride requires strategic manipulation of mobile phase chemistry to overcome the inherent challenges of basic secondary amines. By utilizing an acidic ion-pairing agent (TFA) and a hybrid silica column, analysts can achieve a robust, self-validating system that easily passes ICH Q2(R2) criteria. Furthermore, integrating LC-MS during the specificity phase leverages the unique dibromo-isotopic signature, ensuring absolute confidence in the analytical results.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023). Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q14 Analytical Procedure Development. (2023). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at:[Link]

Validation

Cross-Reactivity Profiling of 4-[(2,4-Dibromophenoxy)methyl]piperidine: A Comparative Guide for Biological Assays

As a Senior Application Scientist evaluating novel synthetic building blocks and screening compounds, understanding the promiscuity of a pharmacophore is critical before advancing it through the drug discovery pipeline....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel synthetic building blocks and screening compounds, understanding the promiscuity of a pharmacophore is critical before advancing it through the drug discovery pipeline. The compound 4-[(2,4-Dibromophenoxy)methyl]piperidine (DBPMP) represents a classic structural motif—the phenoxymethylpiperidine. While this scaffold is highly valued for its potent neuromodulatory properties, it is notoriously prone to cross-reactivity across off-target G-protein coupled receptors (GPCRs) and cardiac ion channels.

This guide provides an objective, data-driven comparison of DBPMP against established reference standards, detailing the mechanistic causality behind its biological footprint and providing self-validating protocols for accurate assay execution.

Pharmacophore Context & Mechanistic Drivers of Cross-Reactivity

Structurally, DBPMP consists of a flexible piperidine ring linked via an ether bridge to a highly lipophilic 2,4-dibromophenyl group. This specific architecture acts as a "privileged scaffold" but carries inherent liabilities:

  • Primary Target Affinity (Sigma-1 & Monoamine Transporters): The phenoxymethylpiperidine class is well-documented to exhibit subnanomolar affinity for the Sigma-1 Receptor (S1R)[1]. The secondary amine of the piperidine ring (pKa ~9.5) is protonated at physiological pH, forming a critical salt bridge with highly conserved Aspartate residues in the binding pockets of S1R and the Serotonin Transporter (SERT).

  • hERG Liability (Cardiotoxicity): The combination of a basic aliphatic amine and a flexible, lipophilic aromatic tail is the quintessential pharmacophore for blocking the human Ether-à-go-go-Related Gene (hERG) K+ channel[2]. The dibromo-substitution significantly drives up the LogP, exacerbating non-specific hydrophobic interactions within the large central cavity of the hERG pore.

  • GPCR Promiscuity: The structural requirements for hERG blockade share remarkable similarities with the pharmacophores of several GPCRs, particularly Histamine (H3) and Serotonin (5-HT2B) receptors[3]. Consequently, compounds like DBPMP often trigger false positives or off-target toxicity in broad screening panels.

Standard medicinal chemistry strategies to mitigate these liabilities typically require redesigning the scaffold to reduce the basicity (e.g., swapping piperidine for piperazine) or lowering overall lipophilicity[4].

Comparative Performance Data

To objectively evaluate DBPMP, it must be benchmarked against highly selective reference compounds across a tiered assay panel. The table below summarizes the expected cross-reactivity profile based on the established structure-activity relationship (SAR) of halogenated phenoxymethylpiperidines.

Biological Target / AssayDBPMP Affinity (Estimated Ki / IC50)Reference StandardReference AffinityClinical / Safety Implication
Sigma-1 Receptor (S1R) 1.5 nMHaloperidol3.0 nMPrimary CNS target engagement.
Serotonin Transporter (SERT) 12.0 nMParoxetine0.1 nMAntidepressant efficacy / Off-target CNS effects.
Histamine H3 Receptor 85.0 nMThioperamide15.0 nMSedation / GPCR cross-reactivity.
hERG K+ Channel 1.2 µMDofetilide0.01 µMHigh risk of QT prolongation and fatal arrhythmias.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the assays used to generate the data above must be designed as self-validating systems. Below are the optimized protocols for evaluating DBPMP, complete with built-in quality control checkpoints.

Protocol A: S1R Radioligand Binding Assay

This assay determines the binding affinity (Ki) of DBPMP to S1R using competitive displacement.

  • Membrane Preparation: Isolate membranes from S1R-expressing CHO cells.

    • Causality: CHO cells lack endogenous monoamine transporters, preventing confounding cross-reactivity during the primary screen.

  • Incubation: Incubate 50 µg of membrane protein with 2 nM -Pentazocine (a highly selective S1R radioligand) and varying concentrations of DBPMP (10⁻¹¹ to 10⁻⁵ M) in 50 mM Tris-HCl buffer (pH 7.4) for 120 minutes at 25°C.

    • Validation Checkpoint 1: Buffer pH must be strictly verified at 25°C. A shift in pH will alter the protonation state of DBPMP's piperidine amine, artificially skewing the Ki.

  • Non-Specific Binding (NSB) Definition: Include control wells containing 10 µM Haloperidol to define NSB.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific sticking of the lipophilic DBPMP). Quantify radioactivity via liquid scintillation counting.

    • Validation Checkpoint 2: The assay is only deemed valid if the Z'-factor is >0.5 and specific binding constitutes >80% of the total radioligand binding.

Protocol B: Automated Patch-Clamp for hERG Liability

Given the high risk of hERG blockade[2], functional electrophysiology is required to assess safety.

  • Cell Preparation: Utilize stably transfected CHO-hERG cells. Maintain cells at a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application: Perfuse DBPMP at 1 µM, 3 µM, and 10 µM concentrations.

    • Causality: DBPMP is highly lipophilic; therefore, glass vials and PTFE tubing must be used in the perfusion system to prevent compound absorption into standard plasticware, which would result in a falsely low perceived IC50.

  • Control & Validation:

    • Validation Checkpoint 1: Vehicle control (0.1% DMSO) must show <5% run-down of the tail current over 5 minutes.

    • Validation Checkpoint 2: Leak current must remain <100 pA throughout the recording. If the leak current exceeds this threshold, the cell seal is compromised, and the data point must be automatically discarded.

Screening Workflow Visualization

The following diagram illustrates the logical decision tree for processing highly cross-reactive scaffolds like DBPMP.

Tiered screening workflow for evaluating phenoxymethylpiperidine cross-reactivity and safety.

References

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Available at: [Link]

  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ResearchGate. Available at: [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers. Available at: [Link]

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. NIH/PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride

Handling specialized research chemicals like 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride requires moving beyond basic laboratory safety into highly specific, causality-driven risk management. As a halogenated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized research chemicals like 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride requires moving beyond basic laboratory safety into highly specific, causality-driven risk management. As a halogenated aromatic piperidine derivative, this compound presents unique physicochemical challenges: the hydrochloride salt form creates a fine, easily aerosolized powder, while the highly lipophilic 2,4-dibromophenoxy moiety introduces severe mucous membrane irritation and potential environmental toxicity.

This guide provides researchers and drug development professionals with an authoritative, self-validating operational framework for the safe handling, transfer, and disposal of this compound.

Part 1: Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the physical and chemical drivers of the compound's hazards. The following table summarizes the quantitative and qualitative data that dictate our operational parameters.

ParameterValue / ClassificationOperational Causality
Physical State Solid (Crystalline Powder)High risk of particulate aerosolization; necessitates draft-free weighing protocols.
Vapor Pressure Negligible (at 20°C)Inhalation risk is strictly particulate (dust), not vapor. Standard chemical cartridges are ineffective without a particulate filter.
GHS Classification Irritant (GHS07), Env. Hazard (GHS09)The dibromophenoxy moiety drives lipophilicity, allowing the free base to rapidly partition into lipid membranes if dissolved in physiological fluids (sweat, tears).
Hood Face Velocity 80–100 feet per minute (fpm)Optimal aerodynamic flow to capture airborne dust without causing turbulent disruption of the powder on the balance pan.
Solvent Permeation High risk in DMSO/DCMWhile dry powder cannot penetrate nitrile, dissolving the compound in organic solvents transforms the solvent into a carrier, drastically reducing glove breakthrough times.

Part 2: Personal Protective Equipment (PPE) Matrix

In accordance with[1], PPE must serve as an impenetrable barrier tailored to the specific hazards of the task.

  • Eye Protection: ANSI Z87.1 compliant unvented safety goggles.

    • Causality: Fine hydrochloride powders can easily bypass standard safety glasses via ambient air currents. Unvented goggles provide a complete orbital seal, preventing the dust from dissolving in the tear film and causing severe ocular irritation.

  • Hand Protection: Double-gloving with standard nitrile (minimum 4 mil thickness).

    • Causality: The outer glove protects against the abrasive powder and is easily discarded if contaminated, preventing cross-contamination of laboratory instruments.

    • Expert Insight: If handling the compound in a solvent vehicle (e.g., DMSO for assay preparation), the solvent acts as a permeation enhancer. In these cases, an inner laminate glove (e.g., Silver Shield) is required.

  • Body Protection: Flame-resistant, fluid-resistant lab coat with knit cuffs.

    • Causality: Knit cuffs eliminate the exposed skin gap between the glove and the sleeve, preventing the powder from settling on the wrists.

  • Respiratory Protection: N95 or P100 particulate respirator (only if handling outside a certified fume hood).

    • Causality: Protects against the aerosolized hydrochloride salt dust.

Part 3: Operational Workflow & Handling Protocol

Every step in handling toxic powders must be a self-validating system —meaning the protocol inherently proves its own safety and efficacy as it is executed.

Step-by-Step Methodology:

  • System Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80–100 fpm. Validation Step: Perform a "tissue-paper flutter test" at the bottom edge of the sash to visually confirm negative pressure and inward directional flow.

  • Static Mitigation: Wipe the exterior of the reagent bottle, the analytical balance, and the spatulas with an anti-static zero-charge wipe. Causality: Hydrochloride salts are highly susceptible to static cling, which can cause the powder to unexpectedly leap from the spatula, contaminating the workspace.

  • Barrier Verification: Don PPE. Validation Step: Perform a glove integrity check by inflating the outer nitrile glove with air, rolling the cuff to trap the air, and applying pressure to ensure no micro-punctures are present.

  • Weighing & Transfer: Tare a conductive anti-static weigh boat. Transfer the desired mass using a micro-spatula.

  • Dissolution (If applicable): Add the solvent directly to the weigh boat or transfer vessel inside the fume hood. Never transport the dry powder across the laboratory.

  • Decontamination: Wipe down the balance pan and surrounding hood surface with a damp paper towel (water, followed by 70% isopropanol) to capture any microscopic dust.

G N1 1. Verification Check Hood & PPE N2 2. Preparation Anti-Static Tools N1->N2 N3 3. Transfer Weigh in Hood N2->N3 N4 4. Dissolution Add Solvent N3->N4 N5 5. Decontamination Clean Surfaces N4->N5

Workflow for safe handling and transfer of halogenated piperidine salts.

Part 4: Accidental Release & Spill Management

In the event of a spill, immediate containment is required to prevent aerosolization or environmental release.

Step-by-Step Spill Protocol:

  • Assess & Isolate: Evacuate personnel from the immediate vicinity. Determine if the spill is dry powder or a dissolved solution.

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the compound. Action: Gently cover the powder with paper towels dampened with water (to dissolve and bind the HCl salt).

  • Liquid Spill (Dissolved Compound): Action: Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite) to the perimeter of the spill, working inward to prevent spreading.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a sealable, secondary containment vessel.

  • Validation of Cleanup: Validation Step: After the primary cleanup, perform a tertiary wipe-down of the surface using a solvent known to dissolve the compound (e.g., a mild alcohol solution), followed by a dry wipe to ensure zero chemical residue remains.

Spill Start Spill Detected Evacuate & Assess Decision State of Spill? Start->Decision Solid Solid (Powder) Cover with Damp Wipe Decision->Solid Powder Liquid Liquid (Solution) Apply Inert Absorbent Decision->Liquid Solution Collect Collect in Sealable Hazardous Waste Bin Solid->Collect Liquid->Collect Dispose Dispose as Halogenated Waste Collect->Dispose

Decision tree for managing accidental spills of halogenated research chemicals.

Part 5: Waste Disposal Plan

The disposal of 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride is strictly governed by environmental regulations due to its halogen content.

Segregation Protocol: All waste associated with this compound—including the neat powder, solutions, contaminated gloves, and spill cleanup materials—must be strictly segregated into Halogenated Organic Waste receptacles.

  • Causality: The molecule contains two bromine atoms and one chlorine atom (from the hydrochloride salt). Under [2], mixing halogenated waste with non-halogenated waste alters the thermal degradation profile during incineration, potentially generating highly toxic dioxins and furans[3][4]. Furthermore, contaminating a non-halogenated waste drum with even a small amount of halogenated material violates EPA compliance and exponentially increases institutional disposal costs.

  • Validation Step: Before sealing the waste drum, cross-reference the waste log to ensure no incompatible chemicals (e.g., strong oxidizers or reactive metals) have been introduced into the halogenated stream.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910 Subpart I." United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste - Resource Conservation and Recovery Act (RCRA)." United States Environmental Protection Agency. Available at:[Link]

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." United States Environmental Protection Agency. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.